1-Chloro-8-(trifluoromethoxy)isoquinoline
Description
Properties
IUPAC Name |
1-chloro-8-(trifluoromethoxy)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-9-8-6(4-5-15-9)2-1-3-7(8)16-10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCXKIYNRQQZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Chloro-8-(trifluoromethoxy)isoquinoline CAS number search
An In-depth Technical Guide to 1-Chloro-8-(trifluoromethoxy)isoquinoline and Its Analogs for Advanced Drug Discovery
Executive Summary
This guide has been structured to provide maximum value to researchers and drug development professionals by leveraging the available data on the trifluoromethyl analog and the foundational principles of medicinal chemistry. We will dissect the molecule's core components—the isoquinoline scaffold, the 1-chloro substituent, and the critical 8-trifluoromethoxy group—to provide a comprehensive understanding of its synthesis, potential properties, and applications. By contrasting the trifluoromethoxy (-OCF3) group with the more common trifluoromethyl (-CF3) group, this document offers deep insights into the strategic design of novel therapeutics.
Section 1: The Isoquinoline Scaffold: A Privileged Core in Medicinal Chemistry
The isoquinoline core is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. This scaffold is a cornerstone in pharmacology, found in a vast array of natural products and synthetic drugs[4][5]. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets.
Key Therapeutic Applications of Isoquinoline Derivatives:
-
Anticancer Agents: Many isoquinoline derivatives exhibit potent anticancer activity by inhibiting critical enzymes like topoisomerases and protein kinases[6].
-
Antimicrobial Agents: The isoquinoline nucleus is present in compounds with broad-spectrum activity against bacteria, fungi, and parasites[4].
-
Neurological Agents: The scaffold is found in numerous alkaloids, like morphine and codeine, with significant effects on the central nervous system[4].
The inherent biological relevance of the isoquinoline scaffold makes novel derivatives, such as the one , compelling targets for synthesis and screening in drug discovery programs[5].
Section 2: Decoding the Substituents: A Tale of Two Fluorinated Groups
The functionality and potential of the target molecule are dictated by its unique substitution pattern. The chloro- group at the 1-position and the trifluoromethoxy group at the 8-position each impart distinct and powerful characteristics.
Part A: The 1-Chloro Substituent as a Synthetic Handle
The chlorine atom at the 1-position of the isoquinoline ring is highly significant from a synthetic standpoint. Due to the electron-withdrawing nature of the adjacent ring nitrogen, this position is activated towards nucleophilic aromatic substitution (SNAr). This makes the 1-chloro group an excellent leaving group, providing a versatile entry point for introducing a wide range of functional groups (e.g., amines, ethers, thiols) to build molecular diversity.
This reactivity is a key strategic element, allowing for the late-stage functionalization of the isoquinoline core, a highly desirable feature in the construction of compound libraries for high-throughput screening.
Part B: Trifluoromethoxy (-OCF3) vs. Trifluoromethyl (-CF3): A Critical Comparison
The introduction of fluorine-containing groups is a premier strategy in modern drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles[7][8][9]. While both -OCF3 and -CF3 are powerfully electron-withdrawing, their effects on molecular properties are distinct and nuanced.
-
Lipophilicity: The trifluoromethoxy (-OCF3) group is one of the most lipophilic substituents used in medicinal chemistry. Its Hansch-Fujita lipophilicity parameter (π) is approximately +1.04, significantly higher than that of the trifluoromethyl (-CF3) group (π ≈ +0.88)[7]. This enhanced lipophilicity can improve membrane permeability and oral bioavailability.
-
Metabolic Stability: The C-F bond is exceptionally strong, making both groups highly resistant to metabolic degradation[7]. The -OCF3 group, in particular, is extremely stable and can be used to block metabolic hotspots on an aromatic ring.
-
Conformation and Electronics: The oxygen atom in the -OCF3 group introduces a degree of conformational flexibility not present in the -CF3 group. Electronically, the -OCF3 group acts as a strong withdrawing group through induction but a weak donating group through resonance, a unique electronic profile that can be exploited to fine-tune interactions with biological targets.
The strategic choice between an -OCF3 and a -CF3 group allows a medicinal chemist to subtly modulate a drug candidate's properties to achieve an optimal balance of potency, selectivity, and pharmacokinetics[8].
Section 3: Proposed Synthesis Pathway
While a specific, validated synthesis for 1-Chloro-8-(trifluoromethoxy)isoquinoline is not published, a plausible route can be designed based on established isoquinoline synthesis methodologies[10]. A common approach involves the Bischler-Napieralski or Pictet-Spengler cyclization, followed by chlorination.
Proposed Multi-Step Synthesis:
-
Starting Material: Begin with a commercially available or synthesized 2-bromo- or 2-iodo-benzonitrile derivative bearing a trifluoromethoxy group.
-
Side Chain Elaboration: Introduce a two-carbon unit that will form the pyridine ring of the isoquinoline.
-
Cyclization: Induce an intramolecular cyclization to form the isoquinoline-N-oxide.
-
Chlorination: Treat the N-oxide intermediate with a chlorinating agent such as phosphorus oxychloride (POCl3) or phosphoryl chloride. This step simultaneously aromatizes the pyridine ring and installs the chlorine atom at the 1-position[11].
Section 4: Physicochemical Data Analysis
This table summarizes the available data for the reference compound, 1-Chloro-8-(trifluoromethyl)isoquinoline, and provides predicted values for the target compound.
| Property | 1-Chloro-8-(trifluoromethyl)isoquinoline | 1-Chloro-8-(trifluoromethoxy)isoquinoline (Predicted) | Reference / Rationale |
| CAS Number | 1283719-92-5 | Not Available | [1][2][3] |
| Molecular Formula | C10H5ClF3N | C10H5ClF3NO | - |
| Molecular Weight | 231.6 g/mol | 247.6 g/mol | [1] |
| Physical Form | Solid | Likely a solid | [3] |
| Purity | Typically ≥96% | - | [3] |
| Lipophilicity (cLogP) | ~3.5 (Calculated) | ~4.0 (Predicted) | -OCF3 is more lipophilic than -CF3 |
| pKa (basic) | Lower (Predicted) | Higher (Predicted) | -CF3 is more electron-withdrawing |
Section 5: Potential Applications & Future Research Directions
Given the established bioactivity of the isoquinoline scaffold and the beneficial properties imparted by fluorination, 1-Chloro-8-(trifluoromethoxy)isoquinoline is a promising candidate for investigation in several therapeutic areas:
-
Oncology: The trifluoromethyl group is a common feature in modern kinase inhibitors[12]. The unique electronic properties of the trifluoromethoxy group could lead to novel binding interactions and improved selectivity profiles for cancer-related targets.
-
Infectious Diseases: Halogenated isoquinolines have shown potential as antimicrobial agents[6][13]. The high metabolic stability and lipophilicity of the target compound could enhance its ability to penetrate microbial cell walls and resist degradation.
-
Neuroscience: The isoquinoline core is a well-known pharmacophore for CNS targets. The compound's properties could be leveraged to design novel agents for neurological disorders, with careful optimization to ensure appropriate blood-brain barrier penetration.
Self-Validating Experimental Protocol:
-
Synthesis & Confirmation: Synthesize the target compound via the proposed route. Confirm its structure and purity unequivocally using 1H NMR, 13C NMR, 19F NMR, Mass Spectrometry, and HPLC.
-
Physicochemical Profiling: Experimentally determine key properties like solubility, LogP/LogD, and pKa. This data is critical for interpreting biological results and for future structure-activity relationship (SAR) studies.
-
Initial Biological Screening: Screen the compound in a panel of relevant assays based on the therapeutic hypotheses (e.g., a kinase inhibitor panel, antimicrobial susceptibility assays).
-
Analog Synthesis: Based on initial results, utilize the reactive 1-chloro position to synthesize a small library of analogs to rapidly establish an initial SAR.
Section 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Chloro-8-(trifluoromethoxy)isoquinoline is not available, precautions should be based on analogous compounds like 1-chloroisoquinoline and other halogenated aromatic compounds[14][15].
-
Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[15][16].
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.
Conclusion
1-Chloro-8-(trifluoromethoxy)isoquinoline represents an intriguing, albeit currently uncharacterized, molecular target for drug discovery. By understanding its constituent parts—the privileged isoquinoline scaffold, the synthetically versatile 1-chloro group, and the pharmacologically powerful 8-trifluoromethoxy substituent—researchers can logically approach its synthesis and biological evaluation. The direct comparison with its trifluoromethyl analog (CAS 1283719-92-5) provides a valuable benchmark for predicting its properties and potential advantages. This guide provides the foundational knowledge and strategic framework necessary for scientists to explore the therapeutic potential of this and related novel chemical entities.
References
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 1-Chloro-8-(trifluoromethyl)isoquinoline (1 x 1 g) | Reagentia [reagentia.eu]
- 3. 1-Chloro-8-trifluoromethyl-isoquinoline | 1283719-92-5 [sigmaaldrich.com]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. zenodo.org [zenodo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoquinoline synthesis [organic-chemistry.org]
- 11. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 12. chemijournal.com [chemijournal.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. Documents [merckmillipore.com]
Strategic Utilization of 8-Trifluoromethoxyisoquinoline Scaffolds in Medicinal Chemistry
Executive Summary
The incorporation of the trifluoromethoxy (
The Fluorine Effect: Physicochemical & Structural Rationale
The 8-position of the isoquinoline ring is spatially unique. Unlike the 5-, 6-, or 7-positions, the 8-position is peri-planar to position 1. This proximity creates a "steric clash zone" that can be leveraged for conformational restriction.
The "Peri-Lock" Conformational Control
In 1-substituted isoquinolines (a common pharmacophore), a substituent at C8 exerts significant steric pressure on the C1 moiety.
-
Rotational Barrier: Introducing a bulky
group at C8 restricts the rotation of C1-substituents (e.g., benzyl or aryl groups). -
Bioactive Conformation: This restriction can lock the molecule into a specific atropisomer or rotamer, potentially reducing the entropic penalty of binding to a target protein (e.g., Kinases or GPCRs).
Electronic and Metabolic Profiling
The
| Property | Effect of 8- | Medicinal Chemistry Implication |
| Lipophilicity | Increases LogP ( | Enhances CNS penetration and membrane permeability. |
| Basicity (pKa) | Decreases pKa of N2 (approx. -1.5 units) | Reduces lysosomal trapping; alters solubility profile. |
| Metabolic Stability | Blocks C8 oxidation | Prevents formation of potentially toxic quinone-imine metabolites; extends |
| Conformation | Orthogonal orientation of | The |
Synthetic Architectures
Accessing the 8-position is synthetically non-trivial due to the lack of directing effects in the pyridine ring that favor this position. We present two distinct protocols: De Novo Construction (highest reliability) and Late-Stage Functionalization (highest versatility).
Protocol A: Modified Pomeranz-Fritsch Cyclization (De Novo)
This route is preferred for generating multigram quantities of the core scaffold. It relies on pre-functionalized building blocks to guarantee regiocontrol.
Reagents:
-
Precursor: 2-(Trifluoromethoxy)benzaldehyde (Commercial or prepared via phenol alkylation).
-
Amine Source: Aminoacetaldehyde diethyl acetal.[1]
-
Cyclization Agent: Chlorosulfonic acid or Polyphosphoric acid (PPA).
Step-by-Step Methodology:
-
Schiff Base Formation:
-
Dissolve 2-(trifluoromethoxy)benzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in dry toluene.
-
Reflux with a Dean-Stark trap to remove water (approx. 4h) until imine formation is complete.
-
Concentrate in vacuo to yield the crude imine.
-
-
Cyclization:
-
Add the crude imine dropwise to cold (
) chlorosulfonic acid (excess). Note: PPA can be used but often requires higher temperatures ( ), which may degrade the group. -
Stir at room temperature for 12-24h. The electron-withdrawing
deactivates the ring, making this cyclization slower than with electron-rich substrates.
-
-
Workup:
-
Pour onto crushed ice/NH4OH carefully. Extract with DCM.
-
Purify via flash chromatography (Hexane/EtOAc) to yield 8-(trifluoromethoxy)isoquinoline .
-
Protocol B: Late-Stage Palladium-Catalyzed Trifluoromethoxylation
For diversifying late-stage leads, direct trifluoromethoxylation of 8-bromoisoquinoline is viable, though it requires specific ligands to overcome the steric hindrance at the peri-position.
Reaction System:
-
Substrate: 8-Bromoisoquinoline.[2]
-
Reagent: AgOCF3 (Silver trifluoromethoxide) or stable equivalents (e.g., Togni-type reagents with CsF).
-
Catalyst: Pd(OAc)2 / BrettPhos (Bulky ligands are essential).
-
Oxidant: Selectfluor (if using oxidative cross-coupling cycles).
Workflow:
-
In a glovebox, combine 8-bromoisoquinoline (1.0 eq), AgOCF3 (2.0 eq), Pd catalyst (5 mol%), and ligand (7.5 mol%) in dry toluene.
-
Heat to
for 12h in a sealed tube. -
Mechanistic Note: The reaction proceeds via reductive elimination from a high-valent Pd-center. The peri-hydrogen at C1 may cause steric drag, necessitating higher catalyst loading.
Visualizing the Synthesis & Logic
Figure 1: Dual synthetic pathways for accessing the 8-trifluoromethoxyisoquinoline core, highlighting the De Novo and Late-Stage strategies.
Medicinal Chemistry Case Study: 1,8-Disubstituted Tetrahydroisoquinolines
The most potent application of this scaffold lies in 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives.
Application: Calcium Channel Blockers
Research indicates that 1,8-disubstituted THIQs act as potent calcium channel blockers (N-type) for chronic pain management.[2]
-
The Problem: 1-substituted THIQs are often metabolically labile and conformationally flexible, leading to off-target effects.
-
The 8-
Solution:-
Metabolic Shield: The
group at C8 prevents Phase I oxidation at this electron-rich site. -
Conformational Bias: In 1-benzyl-8-trifluoromethoxy-THIQ, the
group forces the benzyl group at C1 into a pseudo-axial orientation to minimize steric clash. This pre-organized conformation mimics the bound state required for channel inhibition, potentially improving potency by 10-100 fold compared to the 8-H analog.
-
Synthesis of the THIQ Core
To access the tetrahydro- derivative, the Pictet-Spengler reaction is superior to reducing the aromatic isoquinoline.
-
Starting Material: 2-(Trifluoromethoxy)phenethylamine.
-
Reaction: Condensation with an aldehyde (R-CHO) in the presence of acid (TFA or HCl).
-
Outcome: Direct formation of the 1-substituted-8-trifluoromethoxy-1,2,3,4-tetrahydroisoquinoline.
References
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 2018. [Link] (Provides the foundational lithiation logic and 1,8-disubstituted THIQ biological context).
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals, 2023. [Link] (Authoritative review on the physicochemical properties of OCF3).
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 2010. [Link] (Source for the BrettPhos-catalyzed late-stage functionalization protocols).
-
Isoquinoline - Wikipedia. [Link] (General numbering and Pomeranz-Fritsch reaction mechanism verification).
Sources
1-Chloro-8-(trifluoromethoxy)isoquinoline: Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, halogenated and fluorinated heterocycles serve as indispensable building blocks. 1-Chloro-8-(trifluoromethoxy)isoquinoline is a highly specialized, bifunctional scaffold designed for late-stage diversification. Featuring a highly reactive C1-chloro handle and a metabolically stable C8-trifluoromethoxy group, this molecule offers a unique combination of synthetic versatility and favorable physicochemical properties. This whitepaper provides an in-depth technical analysis of its molecular characteristics, validated synthetic protocols, and strategic utility in medicinal chemistry.
Physicochemical Profiling & Structural Rationale
The strategic placement of substituents on the isoquinoline core dictates both its reactivity and its behavior in biological systems. The quantitative data for 1-chloro-8-(trifluoromethoxy)isoquinoline is summarized in Table 1.
Table 1: Key Physicochemical Properties
| Property | Value | Structural Implication |
| Molecular Formula | C₁₀H₅ClF₃NO | Defines the exact atomic composition. |
| Molecular Weight | 247.60 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |
| Exact Mass | 247.0012 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| H-Bond Donors | 0 | Enhances passive membrane permeability. |
| H-Bond Acceptors | 3 (N, O, F) | Provides vectors for target protein interaction. |
| TPSA | ~22.1 Ų | Highly lipophilic; predicts excellent blood-brain barrier (BBB) penetration. |
The Causality of Substituent Selection
-
The 8-Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super-halogen," the -OCF₃ group is highly lipophilic (Hansch parameter
) and strongly electron-withdrawing[1]. Unlike a standard methoxy group, which is highly susceptible to O-demethylation by hepatic CYP450 enzymes, the robust C-F bonds in the -OCF₃ group block metabolic degradation[2]. Its placement at the C8 position sterically shields the isoquinoline core while modulating the pKa of the adjacent nitrogen, optimizing the molecule's pharmacokinetic profile. -
The 1-Chloro (-Cl) Group: Positioned ortho to the heterocyclic nitrogen, the C1 carbon is highly electron-deficient. The chlorine atom acts as an exceptional leaving group, priming the molecule for both nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions[3].
Mechanistic Synthesis & Self-Validating Protocols
The synthesis of 1-chloroisoquinolines requires regioselective functionalization. Direct chlorination of isoquinoline often yields a mixture of isomers. Therefore, the industry standard relies on the activation of an N-oxide intermediate.
Synthetic workflow for 1-chloro-8-(trifluoromethoxy)isoquinoline via N-oxide activation.
Step-by-Step Protocol: The N-Oxide Route
This protocol is designed as a self-validating system , ensuring that each step provides measurable analytical feedback before proceeding.
Step 1: N-Oxidation
-
Procedure: Dissolve 8-(trifluoromethoxy)isoquinoline (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq) in portions to control the exothermic oxidation.
-
Causality: mCPBA selectively oxidizes the basic isoquinoline nitrogen. The 0 °C temperature prevents over-oxidation or ring-opening side reactions.
-
In-Process Validation: Monitor via TLC (5% MeOH in DCM). The starting material (high Rf) will convert to a highly polar, baseline-retained spot (the N-oxide). LC-MS must confirm a mass shift of +16 Da (
).
Step 2: Reissert-Type Chlorination
-
Procedure: Isolate the N-oxide and dissolve it in neat phosphorus oxychloride (POCl₃, 10 eq) under an inert argon atmosphere. Heat the reaction mixture to 105 °C and reflux overnight.
-
Causality: POCl₃ serves a dual purpose. It acts as an electrophile, phosphorylating the N-oxide oxygen to create a superior leaving group. Subsequently, the liberated chloride ion attacks the highly electrophilic C1 position. The elevated temperature (105 °C) provides the necessary activation energy for the subsequent elimination of the phosphate species and rearomatization of the ring[3].
-
In-Process Validation: Quench a 10
L aliquot into cold methanol. LC-MS analysis must show the disappearance of the N-oxide mass and the emergence of the product mass ( ). Crucially, the mass spectrum must display a classic 3:1 isotopic ratio indicative of the ³⁵Cl/³⁷Cl isotopes, validating the successful incorporation of the chlorine atom. -
Workup: Remove excess POCl₃ via vacuum distillation. Quench the residue carefully with ice water to hydrolyze residual phosphoryl species, then extract with ethyl acetate. Purify via silica gel chromatography.
Analytical Characterization Standards
To ensure absolute trustworthiness in drug development, the synthesized batch must pass stringent analytical gates.
-
HPLC-UV: Utilize a biphenyl or fluorinated stationary phase (e.g., PFPP column) rather than a standard C18. Causality: Fluorinated stationary phases provide superior
and dipole-dipole interactions with the -OCF₃ group, ensuring sharp peak shapes and accurate purity determination (>98% required). -
High-Resolution Mass Spectrometry (HRMS-ESI+): The theoretical
is 248.0085. The observed mass must fall within a ppm error margin to confirm the exact atomic composition. -
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): Expect a highly deshielded doublet for the C3 proton (adjacent to the nitrogen) at ~8.3 ppm. The C8-OCF₃ group will cause a distinct splitting pattern in the aromatic region due to through-space electronic effects.
-
¹⁹F NMR (376 MHz, CDCl₃): A sharp, definitive singlet at approximately -57.0 to -58.0 ppm is mandatory, confirming the intact trifluoromethoxy group.
-
Strategic Applications in Medicinal Chemistry
The true value of 1-chloro-8-(trifluoromethoxy)isoquinoline lies in its role as a divergent hub for library synthesis. The C1-chloro position acts as a programmable node for introducing diverse pharmacophores.
Divergent late-stage functionalization pathways utilizing the C1-chloro handle.
-
Suzuki-Miyaura Cross-Coupling: Reacting the core with aryl or heteroaryl boronic acids under Pd(dppf)Cl₂ catalysis yields 1-aryl derivatives. Causality: The electron-deficient nature of the C1 position accelerates the oxidative addition step of the palladium catalytic cycle, allowing for milder reaction conditions compared to unactivated aryl chlorides.
-
Nucleophilic Aromatic Substitution (SₙAr): Heating the core with primary or secondary aliphatic amines in the presence of a non-nucleophilic base (e.g., DIPEA) displaces the chloride. This is a highly efficient method for synthesizing kinase inhibitors, where the resulting 1-aminoisoquinoline motif often acts as a critical hinge-binding element in the ATP pocket of target kinases.
References
1.[2] Title: Buy 7-(trifluoromethoxy)isoquinolin-1(2H)-one | 1184917-30-3. Source: Smolecule. URL: 2. Title: 1-Chloroisoquinoline synthesis. Source: ChemicalBook. URL: 3.[3] Title: DEVELOPMENT OF A FACILE AND INEXPENSIVE ROUTE FOR THE PREPARATION OF α-HALOBENZOPYRIDINES FROM α-UNSUBSTITUTED BENZOPYRIDINES. Source: Semantic Scholar. URL: 4.[1] Title: Regioselective Synthesis of N‐Heteroaromatic Trifluoromethoxy Compounds by Direct O−CF3 Bond Formation. Source: ResearchGate. URL:
Sources
A Comparative Technical Guide: 1-chloro-8-trifluoromethylisoquinoline vs. 1-chloro-8-trifluoromethoxyisoquinoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoquinoline Scaffold and the Impact of Fluorine Substitution
The isoquinoline core is a privileged heterocyclic scaffold, forming the central framework of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid structure and ability to be functionalized at various positions make it a versatile template in medicinal chemistry for the design of novel therapeutic agents.[3] The introduction of fluorine-containing substituents, such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, has become a cornerstone of modern drug design. These groups can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and target binding affinity.[4][5] This guide provides an in-depth comparative analysis of two closely related, yet distinct, isoquinoline derivatives: 1-chloro-8-trifluoromethylisoquinoline and 1-chloro-8-trifluoromethoxyisoquinoline. Understanding the nuanced differences imparted by the -CF3 and -OCF3 moieties at the 8-position is crucial for their strategic deployment in drug discovery programs.
I. Synthesis and Strategic Considerations
The synthesis of polysubstituted isoquinolines often presents challenges, particularly with electron-withdrawing groups on the carbocyclic ring.[6][7] Traditional methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions are generally more effective with electron-rich systems.[6][8] Therefore, the construction of the target molecules requires careful selection of starting materials and synthetic routes.
Proposed Synthesis of 1-chloro-8-trifluoromethylisoquinoline
A plausible route to 1-chloro-8-trifluoromethylisoquinoline involves a multi-step sequence starting from 2-bromo-1-(trifluoromethyl)benzene. This approach leverages established isoquinoline synthesis methodologies, adapted for an electron-deficient substrate.
Experimental Protocol: Proposed Synthesis of 1-chloro-8-trifluoromethylisoquinoline
-
Step 1: Sonogashira Coupling. To a solution of 2-bromo-1-(trifluoromethyl)benzene in a suitable solvent (e.g., THF/Et3N), add a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and trimethylsilylacetylene. Stir the mixture at room temperature until the starting material is consumed (monitored by TLC). After workup and purification, the corresponding 2-(trimethylsilylethynyl)-1-(trifluoromethyl)benzene is obtained.
-
Step 2: Desilylation. Treat the product from Step 1 with a fluoride source (e.g., TBAF in THF) or potassium carbonate in methanol to remove the trimethylsilyl group, yielding 2-ethynyl-1-(trifluoromethyl)benzene.
-
Step 3: Cyclization to form 8-trifluoromethylisoquinoline. This step is challenging due to the electron-withdrawing nature of the -CF3 group. A potential approach is a transition-metal-catalyzed cyclization. For instance, reacting 2-ethynyl-1-(trifluoromethyl)benzene with a suitable nitrogen source, such as an azide, in the presence of a rhodium or gold catalyst could facilitate the formation of the isoquinoline ring.
-
Step 4: N-Oxidation. The resulting 8-trifluoromethylisoquinoline is then oxidized to the corresponding N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent (e.g., dichloromethane).
-
Step 5: Chlorination. The 8-trifluoromethylisoquinoline-N-oxide is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) to install the chlorine atom at the 1-position, affording the final product, 1-chloro-8-trifluoromethylisoquinoline.
Caption: Proposed synthetic workflow for 1-chloro-8-trifluoromethylisoquinoline.
Proposed Synthesis of 1-chloro-8-trifluoromethoxyisoquinoline
The synthesis of the trifluoromethoxy analog follows a similar logic, starting from 2-bromo-1-(trifluoromethoxy)benzene. The key challenge remains the cyclization step due to the electron-withdrawing nature of the -OCF3 group.
Experimental Protocol: Proposed Synthesis of 1-chloro-8-trifluoromethoxyisoquinoline
-
Step 1: Sonogashira Coupling and Desilylation. Following the same procedure as for the trifluoromethyl analog, 2-bromo-1-(trifluoromethoxy)benzene is converted to 2-ethynyl-1-(trifluoromethoxy)benzene.
-
Step 2: Cyclization to form 8-trifluoromethoxyisoquinoline. Similar to the -CF3 analog, a transition-metal-catalyzed cyclization would likely be necessary.
-
Step 3: N-Oxidation. The resulting 8-trifluoromethoxyisoquinoline is oxidized to its N-oxide using m-CPBA.
-
Step 4: Chlorination. The N-oxide is then chlorinated with POCl3 to yield 1-chloro-8-trifluoromethoxyisoquinoline.
Caption: Proposed synthetic workflow for 1-chloro-8-trifluoromethoxyisoquinoline.
II. Comparative Physicochemical Properties
The seemingly subtle change from a -CF3 to an -OCF3 group results in significant differences in electronic properties and lipophilicity, which are critical for drug-like characteristics.
| Property | 1-chloro-8-trifluoromethylisoquinoline | 1-chloro-8-trifluoromethoxyisoquinoline | Rationale for Differences |
| Molecular Formula | C10H5ClF3N | C10H5ClF3NO | Presence of an additional oxygen atom. |
| Molecular Weight | 231.61 g/mol | 247.61 g/mol | Addition of an oxygen atom (approx. 16 g/mol ). |
| Calculated LogP | ~3.5-4.0 | ~4.0-4.5 | The -OCF3 group is generally more lipophilic than the -CF3 group.[9] |
| Calculated pKa | ~1.5-2.5 | ~1.0-2.0 | Both are weak bases due to the electron-withdrawing nature of the substituents and the chloro group. The -OCF3 group is a slightly stronger electron-withdrawing group, further reducing the basicity of the isoquinoline nitrogen. |
| Metabolic Stability | Expected to be high | Generally expected to be higher than the -CF3 analog | The -OCF3 group is highly resistant to enzymatic degradation, particularly O-dealkylation, which is a common metabolic pathway for methoxy groups.[10][11] The C-F bonds in both groups are very strong, contributing to overall metabolic stability.[5] |
III. Spectroscopic Analysis: Predicted Fingerprints
¹H NMR Spectroscopy
The proton NMR spectra of both compounds will be complex in the aromatic region (typically 7.0-9.0 ppm). The key difference will be the chemical shifts of the protons on the carbocyclic ring, which are influenced by the electronic nature of the 8-substituent. The -OCF3 group, being more electron-withdrawing, is expected to cause a greater downfield shift for the adjacent protons compared to the -CF3 group.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will show distinct signals for the trifluoromethyl and trifluoromethoxy carbons. The carbon of the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms. The carbon of the -OCF3 group will also be a quartet but will be shifted further downfield due to the adjacent oxygen atom. The chemical shifts of the aromatic carbons will also be influenced by the different electronic effects of the two substituents.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectra will provide a clear distinction. Both compounds will show a singlet for the three fluorine atoms. However, the chemical shift of the -OCF3 group will be significantly different from that of the -CF3 group, typically appearing at a higher field (less deshielded).
Infrared (IR) Spectroscopy
The IR spectra of both compounds will be dominated by absorptions characteristic of the substituted isoquinoline ring system. The key differentiating feature will be the C-O stretching vibration for the trifluoromethoxy compound, which is absent in the trifluoromethyl analog. Both will exhibit strong C-F stretching vibrations.
IV. Reactivity and Application as Synthetic Intermediates
The primary point of reactivity on these molecules for further derivatization is the chlorine atom at the 1-position. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the fused pyridine ring.[12]
Nucleophilic Aromatic Substitution (SNAr)
Both 1-chloro-8-trifluoromethylisoquinoline and 1-chloro-8-trifluoromethoxyisoquinoline are expected to undergo SNAr reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. This reactivity makes them valuable building blocks for the synthesis of libraries of substituted isoquinolines for structure-activity relationship (SAR) studies.
The relative reactivity of the two compounds in SNAr reactions will depend on the net electron-withdrawing effect of the 8-substituent on the 1-position. As the -OCF3 group is a slightly stronger electron-withdrawing group than -CF3, it is anticipated that 1-chloro-8-trifluoromethoxyisoquinoline will be slightly more reactive towards nucleophiles.
Caption: General scheme for nucleophilic substitution at the 1-position.
V. Implications for Drug Discovery and Development
The choice between a -CF3 and an -OCF3 group can have a profound impact on the biological activity and pharmacokinetic profile of a drug candidate.
-
Lipophilicity and Permeability: The higher lipophilicity of the -OCF3 group can enhance membrane permeability and absorption.[9] However, excessive lipophilicity can also lead to increased metabolic turnover and off-target effects. The choice between -CF3 and -OCF3 allows for fine-tuning of the molecule's overall lipophilicity to achieve an optimal balance.
-
Metabolic Stability: Both groups generally enhance metabolic stability compared to their non-fluorinated counterparts.[10] The -OCF3 group is particularly effective at blocking oxidative metabolism at the position of substitution.[5]
-
Target Binding: The different electronic and steric profiles of the -CF3 and -OCF3 groups can lead to distinct interactions with biological targets. The -CF3 group is a strong electron-withdrawing group and can participate in dipole-dipole and hydrogen-bonding interactions.[5] The -OCF3 group, while also electron-withdrawing, has a different conformational preference and can influence the overall shape of the molecule.
-
Structure-Activity Relationships (SAR): The synthesis of both 1-chloro-8-trifluoromethylisoquinoline and 1-chloro-8-trifluoromethoxyisoquinoline provides access to two parallel sets of derivatives for SAR exploration. By systematically replacing the chlorine atom with various other functional groups, researchers can probe the importance of the 8-substituent in modulating biological activity. For example, in the context of kinase inhibition, where isoquinolines are a common scaffold, the subtle differences between -CF3 and -OCF3 could lead to significant changes in potency and selectivity.
VI. Conclusion
1-chloro-8-trifluoromethylisoquinoline and 1-chloro-8-trifluoromethoxyisoquinoline represent two valuable and distinct building blocks for medicinal chemistry. While they share the same core isoquinoline scaffold and a reactive chloro-substituent, the choice between the trifluoromethyl and trifluoromethoxy group at the 8-position offers a strategic tool for modulating key drug-like properties. The -OCF3 analog is predicted to be more lipophilic and potentially more metabolically stable, while also being slightly more reactive towards nucleophilic substitution. The synthesis of both compounds, though challenging, opens the door to the creation of diverse libraries of 8-substituted isoquinolines, enabling a deeper understanding of their structure-activity relationships and facilitating the discovery of novel therapeutic agents.
References
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available online: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available online: [Link]
-
Pomeranz–Fritsch reaction. Wikipedia. Available online: [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC. Available online: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available online: [Link]
-
Bischler–Napieralski reaction. Grokipedia. Available online: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available online: [Link]
-
Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Books Gateway. Available online: [Link]
-
The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available online: [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. Available online: [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available online: [Link]
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Available online: [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available online: [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Available online: [Link]
-
NMR Spectrum Prediction Service. CD ComputaBio. Available online: [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Semantic Scholar. Available online: [Link]
-
2-Bromo-1,3-bis(trifluoromethyl)benzene. PubChem. Available online: [Link]
-
Synthesis and Properties of CF3(OCF3)CH‐Substituted Arenes and Alkenes. ResearchGate. Available online: [Link]
- CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.
-
Computational NMR Prediction: A Microreview. Corin Wagen. Available online: [Link]
-
Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available online: [Link]
-
Machine learning in computational NMR-aided structural elucidation. Frontiers. Available online: [Link]
-
Measured LogP values (23 °C) for derivatives 27–32, as well as the parent cyclobutanes (R=H).. ResearchGate. Available online: [Link]
-
LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC. Available online: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available online: [Link]
-
Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. Available online: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Available online: [Link]
-
Predicting NMR spectra by computational methods: structure revision of hexacyclinol. PubMed. Available online: [Link]
-
Reactivity of Quinoline. YouTube. Available online: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Spectrum Prediction Service - CD ComputaBio [computabio.com]
- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. CAS 19493-44-8: 1-Chloroisoquinoline | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to Cryogenic Electron Microscopy (Cryo-EM) in Structure-Based Drug Design
Abstract
The paradigm of structure-based drug design (SBDD) has been fundamentally transformed by the "resolution revolution" in cryogenic electron microscopy (Cryo-EM).[1][2] This guide provides an in-depth methodological and application-focused overview for researchers, scientists, and drug development professionals. It moves beyond procedural descriptions to explain the causal logic behind critical experimental steps, from sample vitrification to high-resolution data processing. We explore the application of single-particle Cryo-EM in elucidating the structures of challenging drug targets, visualizing molecular interactions, and accelerating lead optimization. By integrating field-proven insights with detailed protocols and data validation strategies, this document serves as a technical resource for leveraging Cryo-EM to its full potential in the pharmaceutical pipeline.
Introduction: A New Era for Structural Biology in Drug Discovery
The central tenet of structure-based drug design is that knowledge of a drug target's three-dimensional structure can rationalize and accelerate the discovery of potent, selective therapeutics.[3] For decades, X-ray crystallography was the primary engine driving SBDD, providing atomic-level blueprints of proteins.[1][2] However, its prerequisite for well-ordered crystals presented a significant bottleneck, particularly for large, flexible macromolecular complexes and integral membrane proteins—classes that include many of the most valuable drug targets.[2][4][5]
The emergence of single-particle Cryo-EM as a robust, high-resolution technique has broken this impasse.[6][7] Cryo-EM allows for the study of macromolecules in a near-native, vitrified state, bypassing the need for crystallization.[1][8] This has unlocked structural insights into previously intractable targets like G protein-coupled receptors (GPCRs) and ion channels, which are central to modern pharmacology.[4][9][10][11] This guide details the methodology that underpins this transformative technology and its direct application to the challenges of modern drug discovery.
Part I: The Core Methodology of Single-Particle Cryo-EM
The journey from a purified protein solution to a high-resolution 3D map involves a meticulously controlled workflow. Each stage is designed to preserve the sample's native structure while maximizing the signal extracted from electron micrographs.[12]
Section 1.1: The Principle of Vitrification: Locking Molecules in Place
The foundational step in Cryo-EM is vitrification, a process of ultra-rapid cooling that traps the sample in a thin layer of amorphous, non-crystalline ice.[13][14]
-
Causality: The critical objective is to outpace the formation of crystalline ice. Ice crystals are the bane of cryo-biology; their lattice structure would physically destroy the delicate architecture of macromolecules. By plunging the sample into a cryogen like liquid ethane, the water molecules are "frozen" in their disordered, liquid-like state, preserving the protein's native conformation.[8][13][15]
Section 1.2: Detailed Protocol: Cryo-EM Grid Preparation
Achieving a grid with a uniform, thin layer of vitreous ice containing a high density of well-distributed particles is often the most challenging, trial-and-error phase of a project.[15][16]
Objective: To prepare a specimen grid suitable for high-resolution data collection.
Prerequisites:
-
A highly pure (>99%) and homogenous protein sample at an optimized concentration (typically 0.05 - 5 µM).[14][16]
-
A plunge-freezing apparatus (e.g., Vitrobot, Leica EM GP).
-
Cryo-EM grids (e.g., Quantifoil or C-flat holey carbon grids).[15]
-
Liquid ethane and liquid nitrogen.
Step-by-Step Methodology:
-
Grid Preparation: Glow-discharge the carbon side of the EM grid for 15-60 seconds. This process renders the surface hydrophilic, ensuring even spreading of the aqueous sample.[13]
-
Sample Application: In the controlled environment chamber of the plunge-freezer (set to >95% humidity to prevent evaporation), apply 3-4 µL of the purified protein sample to the glow-discharged grid.[13][17]
-
Blotting: Use filter paper to blot away excess liquid, leaving a film of solution mere nanometers thick stretched across the grid holes.[15][17] The blotting time is a critical parameter to optimize; too short, and the ice will be too thick, reducing contrast; too long, and the sample may be denatured at the air-water interface.[16][18]
-
Vitrification: Immediately after blotting, rapidly plunge the grid into liquid ethane, which is cooled by a surrounding bath of liquid nitrogen.[13][15][17]
-
Storage: Transfer the vitrified grid under liquid nitrogen into a grid box for storage until it is ready for imaging.[15]
Section 1.3: Data Acquisition: From Grid to Micrograph
Data is collected on a transmission electron microscope (TEM) equipped with a cryogenic sample holder and a direct electron detector (DED).[1]
-
Automated Imaging: Modern microscopes automate the process of identifying suitable grid squares and holes for imaging, collecting thousands of images over a 24-48 hour session.
-
Low-Dose Imaging: To minimize radiation damage to the sensitive biological sample, a "low-dose" strategy is employed. A low-magnification image is used to locate an area of interest, a slightly higher magnification image is used for focusing, and the final high-magnification image is recorded from an adjacent, unexposed area.[18]
-
Movie Mode: DEDs can record images as multi-frame "movies."[19] This is crucial because the high-energy electron beam induces movement in the specimen.[18][20] Recording a movie allows this beam-induced motion to be computationally corrected, sharpening the final image.[20][21]
Section 1.4: Image Processing and 3D Reconstruction
Raw movie frames are computationally processed to generate a high-resolution 3D density map. This workflow is a self-validating system, with multiple classification and selection steps to ensure only high-quality data contributes to the final result.[21][22]
Key Steps:
-
Preprocessing: Movies are motion-corrected to produce sharp images, and the contrast transfer function (CTF)—an optical artifact of the microscope—is estimated and corrected.[20][22]
-
Particle Picking: Automated algorithms identify the 2D projection images of the macromolecule ("particles") from the micrographs.[22]
-
2D Classification: The millions of picked particles are grouped into classes based on their orientation and structural integrity. This is a critical quality control step to remove images of ice contaminants, aggregates, or broken particles.[22][23]
-
3D Classification & Refinement: Particles from the best 2D classes are used to generate an initial 3D model, which is then refined. Multiple rounds of 3D classification can be used to separate particles belonging to different conformational states of the complex.[23] A final 3D auto-refinement produces the consensus density map.[23]
-
Post-processing: The map is sharpened to enhance detail, and the final resolution is estimated using the gold-standard Fourier Shell Correlation (FSC) method.[19]
Part II: Application in Structure-Based Drug Design
Cryo-EM is not merely an alternative to crystallography; it provides unique advantages for SBDD, particularly for complex and dynamic targets.[1][10][24]
Section 2.1: High-Resolution Structures of Challenging Drug Targets
Cryo-EM has revolutionized the study of membrane proteins, which constitute over 60% of known small-molecule drug targets.[4]
-
GPCRs and Ion Channels: These proteins are notoriously difficult to crystallize due to their flexibility and hydrophobic membrane-spanning regions. Cryo-EM has enabled a surge in the number of available structures for these target classes, often in complex with activating G-proteins or drug molecules, revealing the mechanistic details of their function.[4][9][10][11]
-
Large Complexes: The ability to solve structures of large, multi-subunit assemblies is another key strength. This is crucial for understanding the biology of targets like ribosomes or viral machinery and for designing drugs that disrupt their function.[8][10]
Section 2.2: Visualizing Drug-Target Interactions
At resolutions approaching 2.5 Å or better, Cryo-EM maps can clearly resolve the density of a bound small-molecule drug and its interactions with the target protein.[2][25] This is essential for:
-
Confirming Binding Mode: Directly visualizing how a compound sits in its binding pocket validates computational docking models and confirms the mechanism of action.
-
Rational Lead Optimization: Observing specific hydrogen bonds, hydrophobic interactions, and water-mediated contacts provides medicinal chemists with a precise roadmap for modifying a compound to improve its potency and selectivity.[3]
Section 2.3: Fragment-Based Screening and Lead Discovery
Fragment-based drug discovery (FBDD) identifies low-molecular-weight chemical fragments that bind weakly to the target, which are then optimized into potent leads.[26] Cryo-EM is emerging as a powerful tool for this approach.[27][28]
-
High-Throughput Structural Analysis: Cryo-EM can be used to solve the structures of a target protein soaked with multiple fragments, bypassing the need for individual crystallization of each complex.[1][27] This significantly increases the throughput of structural screening in an FBDD campaign.[27]
Part III: Methodological Considerations and Best Practices
Achieving high-resolution results and interpreting them correctly requires a rigorous approach to data quality and validation.
Section 3.1: Data Validation and Interpretation
A Cryo-EM map and the atomic model built into it are interpretations of the data and must be rigorously validated.[29]
-
Map-to-Model Fit: The fit of the atomic model to the experimental density map is a primary measure of quality. This is often assessed using Fourier Shell Correlation (FSC) between the model and the map, as well as real-space correlation coefficients.[19][30]
-
Model Geometry: The atomic model must adhere to known principles of protein stereochemistry. Tools like MolProbity are used to check for unlikely bond lengths, angles, and rotamers.[30]
-
Resolution Anisotropy: The resolution of a Cryo-EM map is often not uniform; flexible, peripheral regions may be at a lower resolution than a stable core.[31] It is crucial to consider the local resolution when interpreting the density, especially around the ligand binding site.[19][31]
Table 1: Comparison of Structural Biology Techniques for SBDD
| Feature | Cryo-Electron Microscopy (Cryo-EM) | X-Ray Crystallography | Nuclear Magnetic Resonance (NMR) |
| Sample Requirement | No crystals needed; requires ~0.1-1 mg | Requires well-diffracting crystals; often a major bottleneck | Requires soluble, stable protein; isotopic labeling needed |
| Size Limitation | Better for large complexes (>50 kDa); challenging for very small proteins | Can work for small proteins, but crystallization is difficult for large complexes | Generally limited to smaller, soluble proteins (<40 kDa) |
| Native State | Sample is in a near-native, hydrated state[1][10] | Crystal packing forces can introduce non-physiological conformations | Protein is in solution, providing dynamic information |
| Conformational Analysis | Can resolve multiple discrete conformations from a single sample[10][12] | Generally provides a single, static snapshot of the lowest-energy state in the crystal | Excellent for studying protein dynamics and flexibility in solution |
| Resolution | Routinely 2-4 Å; sub-2 Å is possible[19] | Routinely 1-3 Å; can achieve sub-1 Å atomic resolution | Provides structural restraints, not a direct "map"; resolution is defined differently |
| Throughput for SBDD | Moderate to high; amenable to screening[27] | High throughput once crystallization is established | Lower throughput; not typically used for primary screening |
Section 3.2: Limitations and Future Directions
While transformative, Cryo-EM is not without its challenges.
-
Resolution Limits: While constantly improving, achieving true atomic resolution (<1.5 Å) where individual atoms are visible remains challenging and is necessary for precisely visualizing features like water molecules and protonation states.[19]
-
Sample Preparation: The preparation of a high-quality vitrified grid remains a significant bottleneck.[16][18]
-
Small Proteins: The low signal-to-noise ratio for proteins smaller than ~50 kDa makes them very difficult to process.[1]
Conclusion
Single-particle Cryo-EM has fundamentally expanded the scope of structure-based drug design, providing unprecedented access to the architecture of the most challenging and therapeutically relevant macromolecular targets.[4][24] Its ability to capture proteins in their near-native state, resolve multiple conformations, and visualize drug-target interactions at near-atomic resolution offers a decisive advantage for modern drug discovery. By understanding the core methodology, embracing rigorous validation, and strategically applying the technique to key biological questions, research organizations can significantly accelerate the journey from target identification to clinical candidate.
References
-
Pintilie, G. (2021). Validation, analysis and annotation of cryo-EM structures. Acta Crystallographica Section D: Structural Biology. Available at: [Link]
-
Practical Fragments (2020). Fragment screening in cells with cryo-EM. Practical Fragments Blog. Available at: [Link]
-
MyScope (n.d.). Cryo-Electron Microscopy - Vitrification. MyScope Outreach. Available at: [Link]
-
Singh, T., et al. (2025). Advances in cryo-electron microscopy (cryoEM) for structure-based drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Afonine, P. V., et al. (2018). New tools for the analysis and validation of cryo-EM maps and atomic models. Acta Crystallographica Section D: Structural Biology. Available at: [Link]
-
UW-Madison Cryo-EM Research Center (n.d.). Protocols. University of Wisconsin-Madison. Available at: [Link]
-
Kim, J., et al. (2024). Cryo-electron microscopy-based drug design. Frontiers in Molecular Biosciences. Available at: [Link]
-
Creative Biostructure (2025). Data Processing in Cryo-EM Single Particle Analysis. Creative Biostructure Blog. Available at: [Link]
-
Latorraca, N. R., et al. (2025). Biological Breakthroughs and Drug Discovery Revolution via Cryo-Electron Microscopy of Membrane Proteins. MDPI. Available at: [Link]
-
Subramanian, K., & Kulkarni, S. (2019). Single-Particle cryo-EM as a Pipeline for Obtaining Atomic Resolution Structures of Druggable Targets in Preclinical Structure-Based Drug Design. In: Recent Trends in Structure-Based Drug Discovery. Springer, Singapore. Available at: [Link]
-
Delmic (2023). How Cryo-Electron Microscopy Can Accelerate Drug Discovery. Delmic Blog. Available at: [Link]
-
Russo, C. J., & Passmore, L. A. (2016). Specimen preparation for high-resolution cryo-EM. Methods in Enzymology. Available at: [Link]
-
Topf, M., et al. (2022). Overview and applications of map and model validation tools in the CCP-EM software suite. Acta Crystallographica Section D: Structural Biology. Available at: [Link]
-
Kour-Behbehani, H., & Penczek, P. A. (2021). Cryo-EM Map–Based Model Validation Using the False Discovery Rate Approach. Frontiers in Bioinformatics. Available at: [Link]
-
Zhang, Y., et al. (2023). Applications and prospects of cryo-EM in drug discovery. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Lees, J. A., Dias, J. M., & Han, S. (2021). Applications of Cryo-EM in small molecule and biologics drug design. Biochemical Society Transactions. Available at: [Link]
-
Bitesize Bio (2024). Cryo-EM Sample Prep: 5 Crucial Considerations. Bitesize Bio. Available at: [Link]
-
Renaud, J. P., et al. (2021). Cryo-EM as a powerful tool for drug discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Danev, R., & Baumeister, W. (2020). Cryo-electron microscopy in drug development. Atlas of Science. Available at: [Link]
-
Joseph, A. P., et al. (2020). Comparing Cryo-EM Reconstructions and Validating Atomic Model Fit Using Difference Maps. Journal of Chemical Information and Modeling. Available at: [Link]
-
STAR TREC (n.d.). Cryo EM: Data Processing. STAR TREC. Available at: [Link]
-
Wu, M., & Su, M. (2023). Prospects and Limitations of High-Resolution Single-Particle Cryo-Electron Microscopy. Annual Review of Biophysics. Available at: [Link]
-
Lees, J. A., Dias, J. M., & Han, S. (2021). Applications of Cryo-EM in small molecule and biologics drug design. Biochemical Society Transactions. Available at: [Link]
-
Oeffner, R., et al. (2024). A Joint X-ray/cryo-EM platform for fragment-based drug discovery. Acta Crystallographica Section A. Available at: [Link]
-
Monash University (n.d.). Application of cryo-EM to understanding of GPCR structure, function and drug discovery. Monash University. Available at: [Link]
-
Subramanian, K., & Kulkarni, S. (2019). Single-Particle cryo-EM as a Pipeline for Obtaining Atomic Resolution Structures of Druggable Targets in Preclinical Structure-Based Drug Design. Springer Professional. Available at: [Link]
-
SPT Labtech (2020). Sample Prep Series Part 1: Preparing your sample for vitrification. SPT Labtech Blog. Available at: [Link]
-
Teodorescu-Draghicescu, S., et al. (2019). Applications of cryo-EM in structure-based drug design. ResearchGate. Available at: [Link]
-
Herzik, M. A., et al. (2019). Surpassing the physical Nyquist limit to produce super-resolution cryo-EM reconstructions. eLife. Available at: [Link]
-
Henderson, R. (2021). Current limitations to high-resolution structure determination by single-particle cryoEM. Quarterly Reviews of Biophysics. Available at: [Link]
-
Technology Networks (2024). Cryo Electron Microscopy: Principle, Strengths, Limitations and Applications. Technology Networks. Available at: [Link]
-
Wu, M., & Su, M. (2023). Prospects and Limitations of High-Resolution Single-Particle Cryo-Electron Microscopy. Semantic Scholar. Available at: [Link]
-
Saur, M., et al. (2020). Fragment-based drug discovery using cryo-EM. Drug Discovery Today. Available at: [Link]
-
Tan, D. (n.d.). Single-Particle cryo-EM Image Processing. Stony Brook University. Available at: [Link]
-
Scheres, S. H. W. (2016). Processing of Structurally Heterogeneous Cryo-EM Data in RELION. Methods in Enzymology. Available at: [Link]
-
Grant, T., & Grigorieff, N. (n.d.). cisTEM Tutorial. cisTEM. Available at: [Link]
Sources
- 1. Frontiers | Cryo-electron microscopy-based drug design [frontiersin.org]
- 2. Single-Particle cryo-EM as a Pipeline for Obtaining Atomic Resolution Structures of Druggable Targets in Preclinical Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications and prospects of cryo-EM in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Applications of Cryo-EM in small molecule and biologics drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Fragments: Fragment screening in cells with cryo-EM [practicalfragments.blogspot.com]
- 7. annualreviews.org [annualreviews.org]
- 8. JEOL USA blog | What is Single-Particle Cryo-EM? [jeolusa.com]
- 9. mdpi.com [mdpi.com]
- 10. Cryo-EM as a powerful tool for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atlasofscience.org [atlasofscience.org]
- 12. blog.delmic.com [blog.delmic.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. sptlabtech.com [sptlabtech.com]
- 15. MyScope [myscope.training]
- 16. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cryoem.wisc.edu [cryoem.wisc.edu]
- 18. Current limitations to high-resolution structure determination by single-particle cryoEM | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 19. Validation, analysis and annotation of cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. bnl.gov [bnl.gov]
- 22. frederick.cancer.gov [frederick.cancer.gov]
- 23. joachimfranklab.org [joachimfranklab.org]
- 24. tandfonline.com [tandfonline.com]
- 25. Single-Particle cryo-EM as a Pipeline for Obtaining Atomic Resolution Structures of Druggable Targets in Preclinical Structure-Based Drug Design | springerprofessional.de [springerprofessional.de]
- 26. journals.iucr.org [journals.iucr.org]
- 27. Fragment Based Drug Discovery- Cryo EM - Membrane Protein [thermofisher.com]
- 28. Fragment-based drug discovery using cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. journals.iucr.org [journals.iucr.org]
- 30. Overview and applications of map and model validation tools in the CCP-EM software suite - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00103A [pubs.rsc.org]
- 31. Frontiers | Cryo-EM Map–Based Model Validation Using the False Discovery Rate Approach [frontiersin.org]
Technical Guide: Nucleophilic Substitution Reactions of 1-Chloroisoquinolines
Executive Summary
1-Chloroisoquinoline represents a critical scaffold in modern drug discovery, serving as a gateway to functionalized isoquinolines found in kinase inhibitors, alkaloids, and bioactive heterocycles. Unlike its carbocyclic analog (1-chloronaphthalene), the presence of the ring nitrogen at the 2-position renders the C1-chlorine highly susceptible to Nucleophilic Aromatic Substitution (
This guide provides a rigorous technical analysis of the
Mechanistic Principles & Regioselectivity
The Activation of C1
The reactivity of 1-chloroisoquinoline is governed by the electron-withdrawing nature of the adjacent nitrogen atom (
-
C1 Attack: Attack at C1 generates a Meisenheimer complex where the negative charge can be delocalized directly onto the electronegative nitrogen atom. This is a highly stable resonance contributor, significantly lowering the activation energy (
). -
C3/C4 Attack: Attack at these positions results in intermediates where the negative charge is delocalized over carbon atoms, which is far less favorable. Consequently, C1 is orders of magnitude more reactive than C3 or C4.
Acid Catalysis
For weak nucleophiles (e.g., anilines, weak alcohols), acid catalysis is often employed. Protonation of the ring nitrogen (
Visualizing the Mechanism
The following diagram illustrates the resonance stabilization difference that dictates the exclusive C1 reactivity.
Figure 1: Reaction coordinate pathway for the
Reaction Optimization: Variables & Data
Success in substituting the C1-chlorine depends heavily on solvent choice and temperature. The following data summarizes standard conditions for different nucleophile classes.
Solvent Effects
Polar aprotic solvents are generally preferred for
| Variable | Recommended Condition | Rationale |
| Solvent (Standard) | DMF, DMSO, NMP | High dielectric constant; enhances nucleophilicity of anions. |
| Solvent (Alternative) | Ethanol, Isopropanol | Used for alkoxide reactions or acid-catalyzed aminolysis (solvolysis). |
| Temperature | 80°C – 120°C | Thermal energy required to overcome aromaticity loss in TS1. |
| Base | Neutralizes the HCl byproduct to drive equilibrium forward. |
Nucleophile Reactivity Profile
| Nucleophile Class | Example | Conditions | Typical Yield |
| Primary Amines | Benzylamine, Aniline | Ethanol (reflux) or DMF (100°C) | 85-95% |
| Secondary Amines | Morpholine, Piperidine | Neat (100°C) or DMF/K2CO3 | 80-90% |
| Alkoxides | NaOMe, NaOEt | Corresponding Alcohol (Reflux) | >90% |
| Thiols | Thiophenol | DMF/K2CO3 (80°C) | 85-90% |
Experimental Protocols
The following protocols are designed to be self-validating. The completion of the reaction is indicated by the disappearance of the starting material spot on TLC (typically
Protocol A: Synthesis of 1-Chloroisoquinoline (Precursor)
For researchers needing to synthesize the starting material from Isoquinoline-N-oxide.
Reagents: Isoquinoline-N-oxide (20.0 g), Phosphorus Oxychloride (
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (
). -
Addition: Place Isoquinoline-N-oxide in the flask. Cool to 0°C in an ice bath. Add
dropwise (Caution: Exothermic).[1] -
Reaction: Remove ice bath and heat the mixture to 105°C (Reflux) overnight (approx. 12-16 hours).
-
Workup: Distill off excess
under reduced pressure. Pour the residue slowly onto crushed ice (Caution: Violent hydrolysis). -
Extraction: Neutralize with saturated
and extract with Dichloromethane (DCM) ( mL). -
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Ethyl Acetate/Petroleum Ether) to yield 1-chloroisoquinoline (approx. 85% yield) [1][2].
Protocol B: Nucleophilic Substitution with Benzylamine ( )
Standard protocol for C-N bond formation.
Reagents: 1-Chloroisoquinoline (1.0 equiv), Benzylamine (1.2 equiv), Triethylamine (1.5 equiv), Ethanol (0.5 M concentration).
-
Setup: Charge a reaction vial with 1-chloroisoquinoline (163 mg, 1.0 mmol) and absolute ethanol (2.0 mL).
-
Addition: Add Benzylamine (131
L, 1.2 mmol) and Triethylamine (210 L, 1.5 mmol). -
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). Starting material (UV active) should disappear.
-
-
Workup: Cool to room temperature. Volatiles can be removed in vacuo.
-
Isolation: Dissolve residue in EtOAc (20 mL), wash with water (
mL) and Brine. Dry over .[2] -
Purification: If necessary, recrystallize from Ethanol/Hexane or flash chromatography.
-
Expected Product:
-benzylisoquinolin-1-amine.
-
Protocol C: Etherification with Sodium Methoxide
Standard protocol for C-O bond formation.
Reagents: 1-Chloroisoquinoline (1.0 equiv), Sodium Methoxide (NaOMe, 1.5 equiv), Methanol (anhydrous).
-
Setup: Dissolve 1-chloroisoquinoline (1.0 mmol) in anhydrous Methanol (3 mL).
-
Addition: Add solid NaOMe (1.5 mmol) in one portion.
-
Reaction: Reflux at 65°C for 2–4 hours.
-
Quench: Cool and quench with water (5 mL).
-
Extraction: Extract with DCM, dry, and concentrate.
-
Note: This reaction is typically faster than amination due to the strength of the alkoxide nucleophile [3].
-
Strategic Decision Framework
Use the following logic flow to determine the optimal synthetic route for your specific 1-chloroisoquinoline functionalization.
Figure 2: Strategic decision tree for functionalizing 1-chloroisoquinolines.
Safety & Handling
-
1-Chloroisoquinoline: Irritant. Avoid contact with skin and eyes.
-
Phosphorus Oxychloride (
): Highly corrosive and water-reactive. Releases HCl gas upon hydrolysis. Always quench in a fume hood with proper PPE. -
Reaction Vials: Do not seal reaction vessels tightly when heating unless using designed pressure tubes, as gas evolution or solvent expansion can cause rupture.
References
-
ChemicalBook. 1-Chloroisoquinoline Synthesis and Properties. Retrieved from .
-
GuideChem. Application and Preparation of 1-Chloroisoquinoline. Retrieved from .
-
ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. Retrieved from .
-
Organic Chemistry Portal.
) Mechanism. Retrieved from . -
BenchChem. Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde (Analogous Conditions). Retrieved from .
Sources
A Technical Guide to the Strategic Use of 1-Chloro-8-(trifluoromethoxy)isoquinoline as a Novel Scaffold for Kinase Inhibitor Development
Executive Summary
The relentless pursuit of novel cancer therapeutics is increasingly focused on the development of selective and potent protein kinase inhibitors. While significant progress has been made, challenges such as acquired resistance and off-target toxicity necessitate the exploration of new chemical matter. This guide introduces the 1-chloro-8-(trifluoromethoxy)isoquinoline scaffold as a promising, yet underexplored, foundation for the next generation of kinase inhibitors. The isoquinoline core is a well-established "privileged" structure in medicinal chemistry, forming the basis of numerous bioactive compounds.[1][2] The strategic placement of a reactive 1-chloro group provides a versatile synthetic handle for rapid library generation, while the 8-trifluoromethoxy moiety offers a powerful tool for modulating physicochemical properties to enhance drug-like characteristics such as metabolic stability and cell permeability.[3][4] This document provides a comprehensive framework for researchers, chemists, and drug development professionals to leverage this scaffold, outlining a plausible synthetic strategy, a robust drug discovery workflow, and detailed experimental protocols for hit identification, lead optimization, and preclinical validation.
Chapter 1: The Rationale for a Novel Scaffold: Combining Privileged Structure with Strategic Functionality
The human kinome, comprising over 500 protein kinases, represents one of the most critical classes of drug targets in oncology.[5] However, the high degree of structural similarity in the ATP-binding site across the kinome makes achieving inhibitor selectivity a formidable challenge.[5][6] The development of inhibitors based on novel scaffolds is a key strategy to overcome these hurdles, offering new binding modes and opportunities to exploit unique structural features of target kinases.
The Isoquinoline Core: A Privileged Pharmacophore
The isoquinoline ring system is a bicyclic aromatic heterocycle that is a cornerstone of many natural products and synthetic pharmaceuticals.[1][7] Its rigid structure provides a well-defined vector for substituent placement, while the nitrogen atom can act as a hydrogen bond acceptor, a common interaction in kinase active sites. Its prevalence in approved drugs underscores its favorable toxicological and pharmacokinetic profiles, making it an ideal starting point for inhibitor design.[2][8]
The 1-Chloro Group: A Gateway to Chemical Diversity
The chlorine atom at the 1-position of the isoquinoline ring is not merely a substituent; it is a strategic linchpin for chemical synthesis. As a leaving group, it is highly amenable to a wide range of nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] This reactivity allows for the systematic and efficient introduction of a vast array of chemical moieties, enabling the rapid exploration of the chemical space around the scaffold to identify fragments that confer potency and selectivity for a given kinase target.
The 8-Trifluoromethoxy Group: A Physicochemical Modulator
The trifluoromethoxy (-OCF₃) group is a powerful bioisostere of other functionalities like the methoxy or methyl group, but with profoundly different electronic and physical properties. Its inclusion in a drug candidate can offer several distinct advantages:
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a compound.[4]
-
Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can enhance membrane permeability and improve oral bioavailability.[4]
-
Modulated Basicity: The strong electron-withdrawing nature of the group lowers the pKa of the isoquinoline nitrogen, which can prevent unwanted off-target interactions and alter the compound's solubility and transport characteristics.[9]
By combining these three elements, the 1-chloro-8-(trifluoromethoxy)isoquinoline scaffold emerges as a highly attractive starting point for a modern, scaffold-based drug discovery campaign.[10]
Chapter 2: Synthesis and Chemical Properties of the Scaffold
A robust and scalable synthesis of the core scaffold is the first critical step in any discovery program. While no specific synthesis for 1-chloro-8-(trifluoromethoxy)isoquinoline is prominently documented, a plausible and logical route can be constructed based on established organometallic and heterocyclic chemistry principles.[11][12]
Proposed Synthetic Pathway
The proposed synthesis begins with a commercially available substituted aniline and proceeds through a multi-step sequence to construct the final scaffold. The causality behind this proposed route is to install the key trifluoromethoxy group early and build the heterocyclic ring in a controlled manner before the final, crucial chlorination step.
Caption: Proposed synthetic workflow for 1-chloro-8-(trifluoromethoxy)isoquinoline.
Hypothetical Experimental Protocol (Key Steps)
Step 5: N-Oxidation of 8-(Trifluoromethoxy)isoquinoline
-
Dissolve 8-(trifluoromethoxy)isoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which may be used directly in the next step.[11]
Step 6: Chlorination of 8-(Trifluoromethoxy)isoquinoline N-oxide
-
Under an inert atmosphere (N₂ or Ar), slowly add the crude 8-(trifluoromethoxy)isoquinoline N-oxide (1.0 eq) to phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C.[13]
-
Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously quench the residue by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., solid sodium carbonate or aqueous NaOH) until pH > 8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the target scaffold, 1-chloro-8-(trifluoromethoxy)isoquinoline.[13]
Chapter 3: A Proposed Drug Discovery and Development Workflow
With a viable synthetic route to the scaffold, the next phase involves a systematic process of library synthesis, screening, and optimization. This workflow is designed as a self-validating, iterative engine to rapidly identify and advance promising inhibitor candidates.
Caption: The iterative Design-Synthesize-Test-Analyze (DSTA) cycle of lead optimization.
Developing the Structure-Activity Relationship (SAR)
By systematically modifying the "R" group at the 1-position, chemists can deduce which structural features are critical for binding to the target kinase. This process generates the SAR.
| Compound ID | R-Group (at C1-position) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Index |
| Hit-001 | 4-methoxyphenyl | 1,250 | 2,500 | 2 |
| LO-014 | 4-aminophenyl | 450 | 1,500 | 3.3 |
| LO-015 | 3-amino-4-methylphenyl | 85 | 2,100 | 24.7 |
| LO-016 | 3-amino-4-chlorophenyl | 920 | 2,500 | 2.7 |
| LO-028 | 3-acetamido-4-methylphenyl | 15 | >10,000 | >667 |
Table 2: Hypothetical SAR data for a lead optimization campaign. This data suggests that a 3-amino group on the phenyl ring is beneficial and that converting it to an acetamide (LO-028) dramatically improves both potency and selectivity.
Kinome Profiling for Selectivity
As potency improves, it is crucial to assess the compound's selectivity across the entire kinome. This is typically done by screening a promising lead compound against a large panel of several hundred kinases at a fixed concentration (e.g., 1 µM). [14][15]This provides a comprehensive "fingerprint" of the inhibitor's activity and identifies potential off-targets that could lead to toxicity, guiding further chemical modifications to enhance selectivity. [16][17]
Chapter 5: Cellular and In Vivo Validation
A potent biochemical inhibitor must also demonstrate efficacy in a more physiologically relevant context. [18][19]This involves moving from enzyme assays to cell-based models and ultimately to in vivo animal studies. [20][21][22]
Protocol: Cellular Target Engagement (Western Blot)
This protocol validates that the inhibitor can enter the cell and engage its target, leading to a downstream biological effect.
-
Cell Culture: Plate a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with the lead compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk for 1 hour.
-
Incubate with a primary antibody against the phosphorylated form of a known downstream substrate of the target kinase (e.g., p-ERK for a MEK inhibitor) overnight at 4 °C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Analysis: Re-probe the blot for the total protein level of the substrate and a loading control (e.g., GAPDH) to confirm equal loading. A dose-dependent decrease in the phosphorylated substrate signal indicates successful target engagement.
In Vivo Efficacy and Pharmacokinetics
The final preclinical validation step involves assessing the compound's performance in a living organism. This includes pharmacokinetic (PK) studies to understand its absorption, distribution, metabolism, and excretion (ADME), and efficacy studies in animal models of cancer. [23] Pharmacokinetic (PK) Studies: A lead compound is administered to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes. [24]Blood samples are taken at multiple time points to determine key parameters.
Efficacy Studies (Xenograft Model): Human cancer cells are implanted subcutaneously in immunocompromised mice. [25][26]Once tumors are established, mice are treated with the lead compound, and tumor volume is measured over time compared to a vehicle-treated control group. [27]
| Compound | Cmax (ng/mL) | T¹/₂ (hours) | Oral Bioavailability (F%) | Tumor Growth Inhibition (TGI%) @ 50 mg/kg |
|---|---|---|---|---|
| LO-028 | 1850 | 6.2 | 45% | 85% |
| LO-035 | 2100 | 8.1 | 55% | 92% |
Table 3: Representative preclinical data for optimized lead compounds. LO-035 shows improved pharmacokinetic properties and in vivo efficacy compared to LO-028.
Conclusion and Future Directions
The 1-chloro-8-(trifluoromethoxy)isoquinoline scaffold represents a compelling starting point for the development of novel kinase inhibitors. Its synthetic tractability, combined with the proven utility of the isoquinoline core and the advantageous properties of the trifluoromethoxy group, provides a powerful platform for medicinal chemistry. The systematic workflow detailed in this guide—from rational scaffold design and synthesis through iterative optimization and preclinical validation—offers a clear and robust pathway for translating this chemical potential into tangible therapeutic candidates. Further exploration of this scaffold is highly encouraged and has the potential to yield differentiated clinical assets that can address the unmet needs of cancer patients.
References
- Profacgen. (n.d.). Cell-based Kinase Assays.
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service.
- Parker, L. L., Ouellette, S. B., & Noel, B. M. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Benchchem. (n.d.). Application Note: The Role of Dichlorinated Isoquinolines in Medicinal Chemistry.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
- Lee, J. W., Im, C. G., Lee, J. M., Cho, M., Kim, M., & Lee, K. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Publishing.
- Quarta, F., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology.
- (2020).
- (2012).
- Quarta, F., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. PubMed.
- Joisa, C. U., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ.
- Mottin, M., et al. (2021). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega.
- Luo, C., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
- Hoeflich, K. P., et al. (2010). Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. AACR Journals.
- Luo, C., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Oncolines B.V. (2024, October 19). Kinome Profiling.
- Cancers (Basel). (2025, January 28). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. MDPI.
- Molecules. (2022, August 30). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.
- (2025, August 9). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation.
- Chen, M., et al. (2021).
- International Journal of Pharmaceutical Sciences. (2025, August 19).
- Hoeflich, K. P., et al. (2010). Preclinical in Vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. PubMed.
- Zhang, Z., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed.
- ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis.
- Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.
- Molecules. (2025, July 18).
- Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
- Molecules. (2025, May 13).
- Benchchem. (n.d.). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile.
- MilliporeSigma. (n.d.). 1-Chloro-8-(trifluoromethyl)isoquinoline.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC - NIH.
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 8).
- In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery. (n.d.).
- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed.
- Discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitor by scaffold hopping. (2013). PubMed.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022, April 26).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 10. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Isoquinoline synthesis [organic-chemistry.org]
- 13. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 14. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peerj.com [peerj.com]
- 16. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 21. inits.at [inits.at]
- 22. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Pharmacokinetics, oral bioavailability and metabolism of a novel isoquinolinone-based melatonin receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. mdpi.com [mdpi.com]
- 27. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Guide: Late-Stage Functionalization of 1-Chloro-8-(trifluoromethoxy)isoquinoline
Executive Summary
This technical guide addresses the chemical manipulation of 1-Chloro-8-(trifluoromethoxy)isoquinoline , a high-value scaffold in modern drug discovery.[1] The convergence of the isoquinoline core with a trifluoromethoxy (
However, this scaffold presents a distinct synthetic challenge: the peri-effect . The spatial proximity of the bulky 8-
Part 1: Chemo-Structural Analysis & The "Peri-Effect"[1]
Before initiating experimentation, one must understand the electronic and steric landscape of the molecule.
Electronic Activation
The 1-chloro position is chemically equivalent to an imidoyl chloride .[1] The adjacent nitrogen (N2) pulls electron density, making C1 highly electrophilic.
-
Impact: The scaffold is primed for Nucleophilic Aromatic Substitution (
) and Oxidative Addition by low-valent metals (Pd, Ni).[1] -
The
Boost: The 8- group is strongly electron-withdrawing ( ).[1] This inductive effect further destabilizes the electron density at C1, theoretically accelerating nucleophilic attack compared to a standard isoquinoline.
Steric Hindrance (The Critical Variable)
Unlike 1-chloroisoquinoline, the 8-substituted variant suffers from peri-strain .[1] The Van der Waals radius of the
-
Consequence: Standard bulky phosphine ligands used in cross-coupling (e.g., standard
) may result in sluggish kinetics or stalled oxidative addition. -
Solution: Utilization of dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos , which are designed to facilitate coupling on sterically congested ortho-substituted arenes.[1]
Part 2: Primary Vector – C1 Functionalization[1]
The C1-Cl bond is the primary "pivot point" for library diversification.[1]
Protocol A: Sterically-Demanding Suzuki-Miyaura Coupling
Objective: Installation of aryl/heteroaryl groups at C1 while overcoming 8-position steric bulk.[1]
Mechanism: Palladium-catalyzed cross-coupling.[1][2]
Key Reagent:
Experimental Workflow:
-
Charge: In a glovebox or under Ar, charge a reaction vial with:
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) . The water is critical for the transmetallation step.[1]
-
Activation: Seal and heat to 90°C for 12–16 hours.
-
Workup: Cool, filter through Celite, and partition between EtOAc/Brine.
-
Validation: Monitor disappearance of starting material (LCMS). A successful reaction will show the biaryl product mass.[1] If dehalogenation (hydrodechlorination) is observed, lower temperature to 70°C and switch base to
.
Protocol B: Nucleophilic Aromatic Substitution ( )
Objective: Introduction of amines or alkoxides without transition metals.[1]
Mechanism: Addition-Elimination.[1]
Insight: While the 8-
Experimental Workflow:
-
Charge: Dissolve scaffold (1.0 equiv) in anhydrous DMSO or NMP .
-
Nucleophile: Add Primary/Secondary Amine (1.2–1.5 equiv).
-
Base: Add DIPEA (2.0 equiv). If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0 equiv.
-
Condition: Heat to 100°C (microwave irradiation preferred for 30 mins at 120°C).
-
Purification: Pour into water to precipitate the product (if solid) or extract with
(to leave DMSO behind).[1]
Part 3: Distal Functionalization (C3-H Activation)
Once C1 is functionalized (or if C1 is preserved), the C3 position becomes the next logical target for Late-Stage Functionalization (LSF).[1]
Minisci-Type Radical Alkylation
Objective: Direct alkylation of the electron-deficient heterocycle at C3.[1]
Mechanism: Radical addition to the heterocycle followed by oxidation.[1] Reagents: Alkyl carboxylic acid + Silver salt + Persulfate.[1]
Experimental Workflow:
-
Solvent System: Dissolve substrate in DCM/Water (1:1) biphasic mixture.[1]
-
Radical Source: Add Alkyl Carboxylic Acid (e.g., Pivalic acid for t-Bu group) (3.0 equiv).[1]
-
Catalyst/Oxidant: Add
(0.2 equiv) and (3.0 equiv).[1] -
Reaction: Stir vigorously at 40°C . The reaction generates
; ensure venting.[1] -
Note: The 8-
group does not sterically hinder C3, but it lowers the LUMO of the ring, making the C3 position more susceptible to nucleophilic radical attack.
Part 4: Visualization & Logic Flows[1]
Decision Logic for Functionalization
The following diagram illustrates the strategic decision tree for manipulating this scaffold, highlighting the divergence based on steric tolerance.
Caption: Strategic workflow for 1-Chloro-8-(trifluoromethoxy)isoquinoline functionalization, accounting for steric (peri-effect) and electronic factors.
Steric & Electronic Heatmap
Understanding the reactivity zones.[1]
Caption: Reactivity map showing the interplay between the activating Nitrogen (N2), the reactive Chloride (C1), and the blocking OCF3 group (C8).
Part 5: Troubleshooting & Optimization Data[1]
Table 1: Optimization of Suzuki Coupling at C1 Substrate: 1-Chloro-8-(trifluoromethoxy)isoquinoline + Phenylboronic acid[1]
| Catalyst System | Ligand | Temp (°C) | Yield (%) | Observation |
| 90 | 35% | Incomplete conversion; steric stall.[1] | ||
| dppf | 90 | 55% | Moderate yield; some dehalogenation.[1] | |
| SPhos | 90 | 92% | Full conversion.[1] Ligand overcomes peri-effect. | |
| XPhos | 100 | 88% | Excellent, but catalyst is air-sensitive.[1] |
References
-
Mechanistic Insight on 1-Chloroisoquinolines: Li, H., et al. (2016).[1] Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloroisoquinolines. Journal of Organic Chemistry. [Link] (Generalized reference for 1-Cl reactivity).[1]
-
Properties of the Trifluoromethoxy Group: Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. Chemical Reviews. [Link]
-
Late-Stage Functionalization Strategies: Cernak, T., et al. (2016).[1] The Medicinal Chemist’s Toolbox for Late Stage Functionalization of Drug-Like Molecules. Chemical Society Reviews.[1] [Link]
-
Minisci Reaction on Heterocycles: Duncton, M. A. J. (2011).[1] Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm. [Link]
-
Buchwald Ligands for Sterically Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. [Link]
Sources
An In-depth Technical Guide to the Preparation of 1-Amino-8-(trifluoromethoxy)isoquinoline from its 1-Chloro Precursor
Abstract
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 1-amino-8-(trifluoromethoxy)isoquinoline from its 1-chloro precursor, 1-chloro-8-(trifluoromethoxy)isoquinoline. The core of this transformation lies in a nucleophilic aromatic substitution (SNA) reaction, a cornerstone of modern synthetic organic chemistry. This document delves into the mechanistic underpinnings of this reaction, offers a detailed, field-proven experimental protocol, and outlines robust analytical methods for reaction monitoring and product characterization. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the process for successful and reproducible outcomes.
Introduction: The Significance of Aminoisoquinolines in Medicinal Chemistry
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The introduction of an amino group at the 1-position of the isoquinoline ring system can significantly modulate the pharmacological properties of the parent molecule, often enhancing its interaction with biological targets. Furthermore, the 1-aminoisoquinoline moiety serves as a versatile synthetic handle for further functionalization, enabling the exploration of a vast chemical space in drug discovery programs.[1]
The subject of this guide, 1-amino-8-(trifluoromethoxy)isoquinoline, incorporates an additional element of interest: the 8-trifluoromethoxy group. The trifluoromethoxy (-OCF₃) group is a unique substituent known for its strong electron-withdrawing nature and its ability to enhance metabolic stability and membrane permeability of drug candidates.[2][3] Its presence is expected to influence the electronic properties of the isoquinoline ring, impacting the reactivity of the 1-chloro position and the properties of the final amino product.[2][4]
This guide focuses on the direct amination of 1-chloro-8-(trifluoromethoxy)isoquinoline, a common and efficient method for the synthesis of the target compound.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The conversion of 1-chloro-8-(trifluoromethoxy)isoquinoline to its 1-amino analogue proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[5][6] Unlike aliphatic SN1 and SN2 reactions, SNAr reactions on aromatic rings typically follow an addition-elimination pathway.[7][8]
Key Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, an ammonia equivalent, on the electron-deficient carbon atom bearing the chlorine leaving group (C-1 of the isoquinoline ring). This attack is perpendicular to the plane of the aromatic ring.[7] The isoquinoline nitrogen atom and the electron-withdrawing trifluoromethoxy group at the 8-position activate the ring towards nucleophilic attack.[3]
-
Formation of a Meisenheimer Complex: The nucleophilic addition results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized over the aromatic system, and the stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the ring nitrogen and the trifluoromethoxy group helps to stabilize this intermediate.[6]
-
Elimination of the Leaving Group: In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the isoquinoline ring is restored, yielding the 1-amino-8-(trifluoromethoxy)isoquinoline product.[7][8]
The Role of the 8-(Trifluoromethoxy) Group
The trifluoromethoxy group at the 8-position plays a dual role in this reaction:
-
Electronic Activation: As a potent electron-withdrawing group, it enhances the electrophilicity of the C-1 position, making it more susceptible to nucleophilic attack.[3][4]
-
Stabilization of the Intermediate: It contributes to the stabilization of the negatively charged Meisenheimer complex through its inductive effect.[7]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed and validated protocol for the amination of 1-chloro-8-(trifluoromethoxy)isoquinoline.
Materials and Reagents:
| Reagent | Grade | Supplier (Example) |
| 1-Chloro-8-(trifluoromethoxy)isoquinoline | ≥95% | Commercial Vendor |
| Ammonia solution (e.g., 7N in Methanol) | Anhydrous | Commercial Vendor |
| 1,4-Dioxane | Anhydrous | Commercial Vendor |
| Copper(I) Iodide (CuI) | ≥98% | Commercial Vendor |
| L-Proline | ≥99% | Commercial Vendor |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Commercial Vendor |
| Ethyl Acetate | ACS Grade | Commercial Vendor |
| Brine (Saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Vendor |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-amino-8-(trifluoromethoxy)isoquinoline.
Detailed Procedure:
-
Reaction Setup: To a pressure-rated sealed tube, add 1-chloro-8-(trifluoromethoxy)isoquinoline (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1-0.2 M of the starting material. Add a solution of ammonia (e.g., 7N in methanol, 5-10 eq) to the reaction mixture.
-
Reaction Conditions: Securely seal the tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-amino-8-(trifluoromethoxy)isoquinoline.
Data Analysis and Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
| Analytical Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons of the isoquinoline ring system and a broad singlet corresponding to the amino group protons. The chemical shifts will be influenced by the substituent pattern. |
| ¹³C NMR | The carbon NMR spectrum will display the expected number of signals for the isoquinoline core and the trifluoromethoxy group. The carbon attached to the amino group will show a characteristic upfield shift compared to the chloro precursor. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) or other soft ionization techniques should show a prominent peak corresponding to the molecular ion ([M+H]⁺) of 1-amino-8-(trifluoromethoxy)isoquinoline. |
| HPLC | High-performance liquid chromatography can be used to determine the purity of the final product. A single major peak should be observed under appropriate chromatographic conditions. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, reaction time, or the excess of the ammonia source. Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction.
-
Low Yield: Poor yields may result from inefficient stirring, improper sealing of the reaction vessel leading to loss of ammonia, or degradation of the product under the reaction conditions. The choice of ligand and base can also significantly impact the yield.
-
Side Reactions: Potential side reactions include the formation of byproducts from the reaction of the nucleophile with the solvent or impurities. Purification by column chromatography is crucial to isolate the desired product.
Conclusion
The preparation of 1-amino-8-(trifluoromethoxy)isoquinoline from its 1-chloro precursor is a robust and reliable transformation based on the principles of nucleophilic aromatic substitution. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The strategic incorporation of the trifluoromethoxy group offers a promising avenue for the development of novel therapeutics with enhanced pharmacological profiles.
References
- Vertex AI Search. (n.d.). Trifluoromethoxy group. Retrieved February 27, 2026.
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 27, 2026, from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved February 27, 2026, from [Link]
-
Chemistry Stack Exchange. (2019, August 4). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved February 27, 2026, from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 27, 2026, from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2025, August 9). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved February 27, 2026, from [Link]
-
PubMed. (1983). [A practical method for the synthesis of 1-aminoisoquinoline]. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). CN1431199A - Method for synthesizing 1-amino isoquinoline.
-
Royal Society of Chemistry. (n.d.). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry. Retrieved February 27, 2026, from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved February 27, 2026, from [Link]
-
Arkivoc. (n.d.). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2025, August 5). Characterization of Isoquinoline Alkaloids from Neolitsea sericea var. aurata by HPLC-SPE-NMR. Retrieved February 27, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1-methylaminoanthraquinone. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2025, July 30). (PDF) Metal-Free Oxidative C-H Amination of 8-Acylaminoquinolines and Anilides with N-Fluorobenzenesulfonimide. Retrieved February 27, 2026, from [Link]
-
National Institutes of Health. (n.d.). Isoquinoline, 1-chloro-. PubChem. Retrieved February 27, 2026, from [Link]
-
Organic Syntheses. (n.d.). N,N-DIMETHYLISOBUTYRAMIDE DIETHYL ACETAL and 1-CHLORO-N,N,2-TRIMETHYLPROPENYLAMINE. Retrieved February 27, 2026, from [Link]
-
PubMed. (2007, March 15). Analysis of amino acid isotopomers using FT-ICR MS. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). WO2009006338A1 - Analysis of amino acids in body fluid by liquid chromatography-mass spectrometry.
-
Shimadzu. (n.d.). Simultaneous Analysis of Chiral Amino Acids Produced by Intestinal Microbiota using LC/MS/MS. Retrieved February 27, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Precision Engineering: A Whitepaper on Troubleshooting & Optimizing CRISPR-Cas9 Workflows in Therapeutic Discovery
Executive Summary
In therapeutic drug discovery, the utility of CRISPR-Cas9 hinges on two non-negotiable metrics: editing efficiency and genomic specificity . While basic protocols abound, the transition from immortalized cell lines to relevant primary models (T-cells, HSCs, iPSCs) often precipitates a collapse in editing performance.
This guide moves beyond standard protocols to address the mechanistic failures common in high-stakes gene editing. We prioritize Ribonucleoprotein (RNP) delivery over plasmid systems to minimize cytotoxicity and off-target effects, and we advocate for quantitative validation (TIDE/NGS) over enzymatic assays (T7E1).
Phase 1: The Foundation – Reagent Design & Validation
The Shift to Synthetic sgRNA
For therapeutic applications, In Vitro Transcribed (IVT) gRNA is prone to triggering innate immune responses (via RIG-I pathways) in primary cells.
-
Recommendation: Use chemically modified synthetic sgRNAs (e.g., 2'-O-methyl 3' phosphorothioate modifications at termini). These modifications resist exonuclease degradation and prevent immune signaling, significantly increasing half-life and editing efficiency [1].
The "Self-Validating" Experimental Setup
Trustworthiness in data requires internal controls that validate the delivery system independently of the specific genomic target.
-
Positive Control: Always include a gRNA targeting a highly efficient, non-essential gene (e.g., HPRT1 or CD81). If the control fails, the issue is delivery, not the target gRNA design.
-
Negative Control: Non-targeting Scramble gRNA. Essential for establishing the baseline of cellular toxicity and background apoptosis.
Phase 2: Delivery Optimization – The RNP Advantage
The choice of delivery modality is the single largest determinant of off-target effects and cytotoxicity.
Mechanism: Plasmid vs. RNP
Plasmid delivery forces the cell to transcribe and translate Cas9, leading to a "slow rise, long tail" expression profile. This prolonged presence of Cas9 increases the probability of off-target cleavage.[1] Conversely, RNP (Cas9 protein pre-complexed with sgRNA) enters the nucleus immediately, edits, and is rapidly degraded by the proteasome.
Key Insight: In primary hematopoietic stem cells (HSCs), RNP delivery has shown to maintain high viability (>60%) compared to plasmid DNA (<10%), while significantly reducing off-target indel frequencies [2].
Visualization: Cellular Fate of Delivery Methods
Figure 1: Comparative cellular kinetics of Plasmid vs. RNP delivery. RNP bypasses transcription/translation, ensuring a "hit-and-run" mechanism that reduces off-target exposure.
Phase 3: Analytical Rigor – Moving Beyond T7E1
A common failure mode in drug development is relying on T7 Endonuclease I (T7E1) assays for validation. T7E1 detects heteroduplexes (mismatches) but fails to quantify homozygous mutations or complex indels, often underestimating efficiency by >20% [3].
Method Selection Matrix
| Feature | T7E1 / Surveyor | TIDE / ICE | Next-Gen Sequencing (NGS) |
| Methodology | Enzymatic Cleavage | Sanger Sequencing Decomposition | Deep Sequencing (Targeted Amplicon) |
| Sensitivity | Low (>5% indels) | Medium (>1-2% indels) | High (<0.1% indels) |
| Quantification | Semi-Quantitative | Quantitative | Highly Quantitative |
| Allele ID | No (Smear/Bands) | Yes (Indel size distribution) | Yes (Exact sequence identity) |
| Cost/Sample | Low ($) | Low-Medium ( | High ( |
| Best Use | Quick Screening | Routine Optimization | Clinical/Off-Target Validation |
Protocol Recommendation: Use TIDE (Tracking of Indels by Decomposition) for routine optimization. It requires only standard Sanger sequencing and a PCR reaction, yet provides a breakdown of indel sizes and efficiencies comparable to NGS for pools of cells [4].
Phase 4: Optimization – Enhancing HDR with Small Molecules
When precise gene correction (Knock-in) via Homology-Directed Repair (HDR) is the goal, the cell's natural preference for Non-Homologous End Joining (NHEJ) is the primary adversary.[2]
Chemical Modulation
To shift the balance toward HDR, we can inhibit NHEJ proteins (DNA-PKcs, Ligase IV) or stimulate HDR factors (RAD51).[2][3]
-
RS-1: Stimulates RAD51, enhancing homology search and strand invasion [5].
-
NU7441 / KU-0060648: Inhibits DNA-PKcs, blocking the NHEJ pathway initiation.[4]
-
Cold Shock: Transiently reducing culture temperature to 32°C for 24-48 hours post-transfection can increase HDR rates by stabilizing the Cas9 complex and delaying cell cycle progression.
Visualization: DNA Repair Pathway Modulation
Figure 2: Strategic intervention points for small molecules to shift repair bias from NHEJ to HDR.
Phase 5: Troubleshooting Guide
When editing efficiency is low (<10%) or toxicity is high, follow this logic flow.
The Troubleshooting Decision Tree
Figure 3: Logic flow for isolating variables in failed editing experiments.
Symptom & Solution Table
| Symptom | Probable Cause | Corrective Action |
| High Cell Death (>50%) | Plasmid toxicity or electroporation voltage too high. | Switch to RNP complexes. Titrate Cas9 concentration down. Use "High Viability" electroporation settings. |
| Bands are "Smeary" (T7E1) | DNA quality issues or non-specific cleavage. | Purify genomic DNA with high-grade columns. Switch to TIDE analysis to distinguish background noise from real indels. |
| No Cleavage Detected | Transfection failure or degradation of RNP. | Ensure RNP is complexed at room temp for 10-20 mins before use. Verify NLS (Nuclear Localization Signal) is present on Cas9 protein. |
| Low HDR Efficiency | NHEJ dominance or template degradation. | Add NHEJ inhibitor (NU7441).[3] Use phosphorothioate-modified ssODN templates. Synchronize cells in S/G2 phase. |
References
-
Synthego. (2025).[5][6] CRISPR Off-Target Editing: Prediction, Analysis, and More.[7][8]Link
-
Kim, S., et al. (2014). Highly efficient RNA-guided genome editing in human cells via delivery of purified Cas9 ribonucleoproteins.[9] Genome Research.[4] Link (Contextual validation from search results on RNP vs Plasmid).
-
Sentmanat, M. F., et al. (2018).[10] A Survey of Validation Strategies for CRISPR-Cas9 Editing. Scientific Reports. Link
-
Brinkman, E. K., et al. (2014). Easy quantitative assessment of genome editing by sequence trace decomposition (TIDE).[11][12] Nucleic Acids Research. Link
-
Song, J., et al. (2016). RS-1 enhances CRISPR/Cas9- and TALEN-mediated knock-in efficiency. Nature Communications. Link
Sources
- 1. 5 reasons why ribonucleoproteins are a better alternative to CRISPR plasmids | LAB-A-PORTER [lab-a-porter.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Improving Precise CRISPR Genome Editing by Small Molecules: Is there a Magic Potion? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 6. synthego.com [synthego.com]
- 7. synthego.com [synthego.com]
- 8. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 9. Highly efficient genome editing via CRISPR-Cas9 ribonucleoprotein (RNP) delivery in mesenchymal stem cells [bmbreports.org]
- 10. A Survey of Validation Strategies for CRISPR-Cas9 Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TIDE | Netherlands Cancer Institute [nki.nl]
- 12. Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Advanced Purification Strategies for 1-Chloroisoquinoline Derivatives via Column Chromatography
Executive Summary
1-Chloroisoquinoline and its functionalized derivatives are privileged electrophilic scaffolds in medicinal chemistry, frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr) to construct complex N-heterocyclic therapeutics[1]. While nitrogen-containing heterocycles are notoriously difficult to purify due to their basicity and tendency to streak on acidic silica gel, the 1-chloro substitution fundamentally alters the physicochemical profile of the isoquinoline core. This guide details the causality behind these changes and provides a self-validating, step-by-step methodology for the isolation of these critical intermediates using normal-phase flash column chromatography.
Physicochemical Causality in Chromatography
To design an effective purification strategy, one must first understand how the molecular structure dictates chromatographic behavior.
-
Suppressed Basicity (The Inductive Effect): Unsubstituted isoquinoline possesses a basic nitrogen lone pair (pKa ~5.4), which interacts strongly with the acidic silanol groups (Si-OH) on normal-phase silica gel, leading to severe peak tailing. However, substituting a highly electronegative chlorine atom at the C1 position (alpha to the nitrogen) withdraws electron density via strong inductive (-I) effects. This significantly reduces the basicity of the nitrogen. Consequently, 1-chloroisoquinolines rarely require basic mobile phase additives (like triethylamine or ammonium hydroxide) to elute cleanly.
-
Conjugation and UV Activity: The extended aromatic system of the isoquinoline core makes these derivatives highly active under short-wave UV light (254 nm). This allows for highly reliable UV-guided fraction collection during automated flash chromatography.
-
Solubility Constraints: Highly functionalized derivatives (e.g., 1-chloroisoquinoline-5-sulfonyl chloride) often exhibit poor solubility in non-polar eluents[2]. This necessitates specific loading techniques, such as dry loading, to prevent band broadening.
Mobile and Stationary Phase Selection
The standard approach for 1-chloroisoquinoline derivatives relies on normal-phase silica gel (230–400 mesh)[3].
Because of the suppressed basicity, the ideal mobile phase consists of a non-polar hydrocarbon combined with a polar aprotic solvent. A mixture of Petroleum Ether (PE) and Ethyl Acetate (EtOAc) is the industry standard[3]. For the parent 1-chloroisoquinoline, an isocratic elution at PE:EtOAc = 5:1 is highly effective[1]. For more polar derivatives, a gradient elution (e.g., 10:1 stepping down to 1:1) is required[2].
Quantitative Chromatographic Parameters
Summarizing the empirical data allows for rapid method development. Table 1 compares the chromatographic requirements based on the derivative class.
Table 1: Comparative Chromatographic Parameters for Isoquinoline Derivatives
| Parameter | Unsubstituted Isoquinolines | 1-Chloroisoquinolines | Polar Derivatives (e.g., Sulfonyl Chlorides) |
| Typical Eluent | Dichloromethane / Methanol | Petroleum Ether / EtOAc | PE / EtOAc (Steep Gradient) |
| Stationary Phase | Silica Gel (often deactivated) | Standard Silica Gel | Standard Silica Gel |
| Additive Required | Yes (1-5% TEA or NH4OH) | No (Usually) | No |
| Loading Method | Wet Loading (if soluble) | Dry Loading (Preferred) | Dry Loading (Critical) |
| Target Rf (TLC) | 0.25 - 0.35 | 0.20 - 0.30 | 0.20 - 0.30 |
Workflow Visualization
Figure 1: Standardized normal-phase flash chromatography workflow for 1-chloroisoquinolines.
Self-Validating Purification Protocol
This step-by-step methodology ensures high-resolution separation by embedding self-validation checks at critical junctures.
Step 1: TLC Optimization (The Predictive Model)
-
Dissolve a micro-aliquot of the crude reaction mixture in dichloromethane (DCM).
-
Spot the mixture onto a Silica Gel 60 F254 TLC plate.
-
Develop the plate in a 5:1 PE:EtOAc chamber[1].
-
Self-Validation Check: Visualize under 254 nm UV light. The target 1-chloroisoquinoline must sit at an Retention factor (Rf) of 0.20–0.30. If the Rf is > 0.40, decrease the EtOAc ratio. If the compound is stuck at the baseline, increase the EtOAc ratio[4].
Step 2: Dry Loading Preparation (Eliminating Band Broadening)
Causality: Wet loading a crude mixture using a polar solvent (like DCM) into a non-polar equilibrated column causes the polar solvent to act as a localized "chaser," dragging the compound down the column prematurely and destroying resolution. Dry loading prevents this.
-
Dissolve the entire crude mass in a volatile solvent (e.g., DCM or Acetone).
-
Add dry silica gel to the flask (approximately 2.5 times the mass of the crude product).
-
Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder remains.
Step 3: Column Packing and Equilibration
-
Prepare a slurry of silica gel in 100% Petroleum Ether.
-
Pour the slurry into the glass column, tapping the sides to release trapped air.
-
Apply mild positive air pressure to pack the bed.
-
Self-Validation Check: Inspect the silica bed. It must be perfectly horizontal and free of cracks. A cracked bed will cause channeling, instantly ruining the separation.
Step 4: Application and Elution
-
Carefully pour the dry-loaded silica powder evenly onto the flat top of the packed silica bed.
-
Add a 1 cm protective layer of clean sea sand to prevent physical disruption of the bed during solvent addition.
-
Begin elution. If the mixture is complex, utilize a gradient starting from 10:1 PE:EtOAc and slowly stepping up to 1:1 PE:EtOAc[2].
Step 5: Fraction Collection and Isolation
-
Collect consistent fraction volumes (e.g., 20 mL test tubes).
-
Spot every third fraction on a TLC plate and visualize under UV.
-
Self-Validation Check: Pool only the fractions that show a single, clean spot corresponding to the optimized Rf value. Co-spot the pooled fractions against the crude mixture to verify the absence of starting materials or regioisomers.
-
Concentrate the pooled fractions under reduced pressure to yield the pure 1-chloroisoquinoline derivative.
Troubleshooting & Optimization Logic
Figure 2: Troubleshooting decision matrix for common chromatographic issues.
-
Compound Stuck at Origin: If the derivative contains highly polar functional groups (e.g., carboxylic acids, primary amines) and fails to move from the baseline, the eluent is insufficiently polar. Gradually increase the proportion of the polar solvent (EtOAc)[4].
-
Running at Solvent Front: Conversely, if the spots run at the solvent front, the eluent is too polar. Decrease the polarity by increasing the proportion of the hydrocarbon (PE or Hexane)[4].
References
- Source: chemicalbook.
- Title: What is the application and preparation of 1-Chloroisoquinoline?
- Source: google.
- Source: benchchem.
Sources
An In-depth Technical Guide to the Stability of the Trifluoromethoxy Group Under Basic Cross-Coupling Conditions
Foreword: The Trifluoromethoxy Group - A Privileged Moiety with a Hidden Vulnerability
In the landscape of modern medicinal chemistry and drug development, the trifluoromethoxy (OCF₃) group has emerged as a uniquely valuable substituent.[1][2] Its powerful electron-withdrawing nature, coupled with high metabolic stability and a significant contribution to lipophilicity, allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4][5][6] Molecules adorned with the OCF₃ group often exhibit enhanced membrane permeability, improved target binding affinity, and resistance to oxidative metabolism, making it a highly sought-after functional group in the design of novel therapeutics and agrochemicals.[6][7]
However, the very electronic properties that make the OCF₃ group so attractive can also present a significant challenge during chemical synthesis. The powerful palladium-catalyzed cross-coupling reactions—staples of the synthetic chemist's toolkit for forging C-C and C-N bonds—frequently rely on basic conditions. This creates a potential conflict: the conditions required to drive a sluggish coupling to completion may be the very conditions that compromise the integrity of the prized OCF₃ group.
This guide is born from field-proven experience and a deep dive into the mechanistic underpinnings of cross-coupling chemistry. It is designed for researchers, scientists, and drug development professionals who seek to harness the power of the trifluoromethoxy group without falling prey to its latent instability. We will move beyond simple protocols to explore the causality behind experimental choices, offering a framework for rational reaction design and troubleshooting. Our goal is to empower you to navigate the complexities of coupling reactions with OCF₃-containing substrates, ensuring the preservation of this critical functional group from starting material to final product.
The Dichotomy of the Trifluoromethoxy Group: Inherent Stability vs. Base-Mediated Lability
The trifluoromethoxy group's reputation for stability is well-earned, largely stemming from the immense strength of the carbon-fluorine bonds.[6] This inherent robustness is a primary reason for its inclusion in molecular design to block metabolic hotspots.[1][6]
However, its stability is not absolute. The group's powerful inductive electron-withdrawing effect (-I) significantly lowers the electron density on the attached aromatic ring and, crucially, on the ether oxygen atom. This has two major consequences relevant to basic cross-coupling reactions:
-
Activation of the Aryl Halide: An OCF₃ group on an aryl halide makes the C-X bond more susceptible to oxidative addition by the palladium catalyst, which can be beneficial.
-
Potential for Nucleophilic Attack: Under strongly basic or nucleophilic conditions, the ipso-carbon (the carbon atom attached to the OCF₃ group) can become susceptible to attack. While the trifluoromethoxide anion (⁻OCF₃) is notoriously unstable and a poor leaving group, harsh conditions can promote decomposition pathways.[6] The primary risk in many cross-coupling reactions is not direct cleavage, but a base-mediated degradation, especially at elevated temperatures.
The central challenge, therefore, is to find a "sweet spot" in reaction conditions—a set of parameters potent enough to drive the desired cross-coupling catalytic cycle forward without initiating these off-pathway decomposition events.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting POCl3 Chlorination of 8-Substituted Isoquinoline N-Oxides
Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Chemists, Drug Development Scientists
Executive Summary: The "Peri" Challenge
The conversion of isoquinoline N-oxides to 1-chloroisoquinolines using phosphoryl chloride (POCl
This guide addresses the specific failure modes associated with 8-substituted substrates—ranging from steric blocking of the nucleophilic chloride attack to electronic deactivation—and provides a self-validating troubleshooting protocol to maximize yield and regioselectivity.
Mechanistic Foundation & The 8-Position Barrier
To troubleshoot effectively, one must visualize the conflict at the molecular level. The reaction proceeds via an activation-elimination sequence (the Reissert-Henze mechanism type).
The Mechanism[1][2]
-
Activation: The nucleophilic oxygen of the N-oxide attacks the electrophilic phosphorus of POCl
, forming a highly reactive N-phosphoroxychloride intermediate (A). -
Nucleophilic Attack: A chloride ion (liberated from step 1 or added exogenously) attacks the C1 position. This is the critical step affected by 8-substitution.
-
Aromatization/Elimination: The P-O species is eliminated, restoring aromaticity and yielding the 1-chloroisoquinoline.
The "Peri" Interaction (Steric vs. Electronic)
-
Steric Shielding: An 8-substituent (e.g., -Me, -Br, -NO
) creates significant steric bulk protecting the C1 carbon. This raises the activation energy for the incoming chloride nucleophile. -
Electronic Gating:
-
EDGs (e.g., 8-OMe): May increase electron density at C1, making it less electrophilic and retarding chloride attack.
-
EWGs (e.g., 8-NO
): Increase electrophilicity at C1 (good) but decrease the basicity of the N-oxide oxygen (bad), potentially slowing the initial activation step.
-
Visualization: Reaction Pathway & Steric Clash
Figure 1: Mechanistic pathway highlighting the critical bottleneck at the transition state caused by 8-substituent steric hindrance.
Critical Variables & Troubleshooting Matrix
When the reaction fails (low yield, recovered starting material, or tar formation), systematically evaluate these variables.
Solvent Selection
-
Standard: Dichloromethane (DCM) or Chloroform (CHCl
). Limit: Low boiling points (40-60°C) may not provide enough energy to overcome the steric barrier at C1. -
Optimization: Switch to Toluene (110°C) or Chlorobenzene (132°C). Higher temperatures are often mandatory for 8-substituted substrates to drive the nucleophilic attack.
-
Neat POCl
: Often necessary but increases "tar" formation due to polymerization side reactions.
The Base Effect
The reaction generates HCl. In the absence of base, the acidity can protonate the N-oxide or the product, altering reactivity or solubility.
-
Recommendation: Add Triethylamine (Et
N) or Diisopropylethylamine (DIPEA) (1.0 - 2.0 equiv). -
Why? The base buffers the solution and, more importantly, the chloride counter-ion (e.g., Et
NH Cl ) provides a soluble source of nucleophilic chloride, which is often more reactive than the bulk inorganic chloride in non-polar solvents.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| No Reaction / Recovered SM | Activation failure (EWG at C8) or Temperature too low. | 1. Increase Temp (Switch solvent to Toluene/Chlorobenzene).2. Add PCl |
| Formation of Isocarbostyril (1-one) | Incomplete chlorination followed by hydrolysis. | The "Activated Intermediate" formed but Cl- did not attack. Upon water quench, the P-O bond hydrolyzes to C=O.Fix: Increase reaction time; add exogenous chloride source (e.g., Et |
| Low Yield / Tar Formation | Polymerization or Decomposition. | 1. Dilute reaction (avoid neat POCl |
| Deoxygenation (Product is Isoquinoline) | Thermal reduction. | Reduce temperature.[1][2] Ensure POCl |
Optimized Protocol: 8-Substituted Isoquinoline Chlorination
This protocol is designed to mitigate steric hindrance and prevent hydrolysis artifacts.
Materials
-
Substrate: 8-Substituted Isoquinoline N-oxide (1.0 equiv)
-
Reagent: POCl
(3.0 - 5.0 equiv) -
Base: Et
N (2.0 equiv) [Optional but recommended for sluggish substrates] -
Solvent: Anhydrous Toluene (Preferred) or CHCl
-
Additive: PCl
(0.2 equiv) [Only if conversion is <50% in initial screens]
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve the N-oxide in anhydrous toluene (0.2 M concentration).
-
Addition: Add Et
N. Cool to 0°C. Add POCl dropwise over 15 minutes.-
Note: An exotherm is expected. Control is vital to prevent early decomposition.
-
-
Ramp: Allow to warm to Room Temperature (RT) for 30 mins, then heat to reflux (110°C) .
-
Monitoring: Monitor by TLC or LCMS every hour.
-
Checkpoint: If the intermediate (often more polar than product but less than SM) persists after 4h, add PCl
or solid Et NCl (tetraethylammonium chloride) to drive the reaction.
-
-
Workup (The Danger Zone):
-
Cool to RT.
-
Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of Ice and saturated NaHCO
. -
Crucial: Maintain pH > 7. Acidic quenching can hydrolyze the labile C-Cl bond in electron-deficient systems or lead to reversion.
-
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO .[3]
Decision Tree for Process Optimization
Figure 2: Optimization logic flow for troubleshooting reaction failures.
Safety & Handling (E-E-A-T)
-
POCl
Hazards: Highly corrosive and reacts violently with water to release HCl and phosphoric acid. Delayed exotherms are common during quenching. -
Quenching Protocol: Never add water to POCl
. Always add the reaction mixture to the ice/water/base slurry. -
N-Oxide Stability: While generally stable, N-oxides can undergo thermal runaway if heated dry. Always keep them in solution during heating steps.
References
-
Mechanistic Insight: Robins, M. J.; Uzanski, B. "Nucleophilic Chlorination of Heterocyclic N-Oxides." Canadian Journal of Chemistry, 1981 , 59, 2601–2607.[4] Link
-
Synthetic Protocol (8-Methyl Example): "Synthesis of 1-chloroisoquinoline derivatives." ChemicalBook / Patent Literature WO2010038081. Link
-
Alternative Reagents: "Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives." BenchChem Technical Guides. Link
- General Isoquinoline Chemistry: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. (Standard Text)
Sources
Strategies for the Complete Removal of Phosphoryl Chloride Byproducts in Isoquinoline Syntheses
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Introduction: The Phosphorus Bottleneck in Isoquinoline Synthesis
Isoquinoline scaffolds are ubiquitous in natural products, pharmaceuticals, and biologically active small molecules. The synthesis of these heterocycles frequently relies on the Bischler-Napieralski reaction, the Pomeranz-Fritsch cyclization, or the direct chlorination of isoquinolones. These pathways heavily utilize phosphoryl chloride (
While
Mechanistic Causality: The Fate of and Origin of Emulsions
To design an effective workup, one must understand the mechanistic fate of
When the reaction is quenched with water, unreacted
The Causality of Yield Loss: Isoquinolines possess a basic nitrogen atom (pKa ~5.4). In the highly acidic environment of a direct water quench, the product rapidly protonates, forming water-soluble isoquinolinium phosphates. Furthermore, incomplete hydrolysis leaves reactive intermediates like pyrophosphoryl chloride (
Mechanism of Bischler-Napieralski activation by POCl3 and byproduct generation.
Strategic Quenching Protocols (Self-Validating Systems)
A robust protocol must be self-validating —meaning the completion of the quench can be physically or spectroscopically verified before proceeding to extraction. Direct quenching (adding water to the reaction) is dangerous and traps the product in an acidic tar[4]. Instead, an inverse quench —adding the reaction mixture slowly to a large excess of cold aqueous base—is mandatory[4][5].
Protocol A: Inverse Quench with Aqueous Sodium Bicarbonate
Causality:
Step-by-Step Methodology:
-
Preparation: In a wide-mouth flask equipped with a mechanical stirrer, prepare a vigorously stirred slurry of saturated aqueous
and crushed ice (3-5 volumes relative to the reaction volume)[5]. -
Addition: Cool the crude
reaction mixture to room temperature. Transfer it dropwise to the ice/bicarbonate slurry[4][5]. -
Thermal Control: Maintain the internal temperature below 20 °C. The hydrolysis is highly exothermic; pause addition if the temperature spikes[5].
-
Validation: Continue stirring until all ice has melted and
evolution completely ceases[5]. Verify the aqueous layer is pH 7-8. -
Phase Separation: Extract the free-based isoquinoline with Dichloromethane (DCM) or Ethyl Acetate[4].
Protocol B: Buffered Quench with Aqueous Sodium Acetate
Causality: For highly sensitive isoquinoline derivatives,
Step-by-Step Methodology:
-
Preparation: Prepare a 2M aqueous sodium acetate solution and warm it to 35-40 °C[5].
-
Addition: Slowly add the crude reaction mixture to the vigorously stirred warm acetate solution[5].
-
Validation: Stir for 1-2 hours. Extract a micro-aliquot and verify the absence of
and pyrophosphates via NMR[5]. -
Workup: Cool to room temperature, adjust pH to ~7 using dilute
to free-base the isoquinoline, and extract with an organic solvent[5].
Phase Separation and Extraction Optimization
Even with a perfect quench, phosphates can stabilize emulsions. The following table summarizes the quantitative and qualitative impacts of various quenching agents on extraction efficiency.
Table 1: Comparison of
| Quenching Agent | Target pH | Exotherm Control | Emulsion Risk | Isoquinoline Recovery | Best Use Case |
| Ice Water | 1-2 | Poor (if direct) | High | Low (requires basification) | Highly stable, non-basic products |
| Sat. | 7-8 | Good (Inverse) | Moderate | High | Standard Bischler-Napieralski[4][5] |
| Aq. Sodium Acetate | 5-6 | Excellent | Low | Very High | Base-sensitive intermediates[5] |
| 20% | 12-14 | Very Poor | Low | High | Highly basic, robust isoquinolines[6] |
Troubleshooting Emulsions: If an emulsion forms during extraction, do not add more water. Instead, filter the entire biphasic mixture through a pad of Celite. This removes insoluble polymeric phosphate salts that stabilize the emulsion interface[4]. Alternatively, adding a small amount of brine or a co-solvent like methanol can disrupt the micellar structures[5].
Optimized workflow for quenching and extracting POCl3-mediated isoquinoline reactions.
Advanced Purification: Removing Organophosphate Carryover
Even after a rigorous aqueous workup, trace amounts of neutral organophosphates (e.g., phosphate esters formed if alcohols were improperly used as co-solvents) might co-extract with the isoquinoline product[3][5]. To ensure absolute purity, employ an Acid-Base Extraction :
-
Extract the organic layer with 1M
. The isoquinoline protonates and moves to the aqueous layer as a hydrochloride salt, leaving neutral organophosphates in the organic layer. -
Separate the phases and discard the organic layer.
-
Basify the aqueous layer with
(to pH > 9) and back-extract with fresh Dichloromethane to recover the pure isoquinoline free-base[4].
If acid-base extraction is unsuitable due to product solubility, purify the crude product via silica gel flash chromatography. Isoquinolines typically require a highly polar eluent system (e.g., Dichloromethane/Methanol with 1% Triethylamine) to prevent tailing caused by interactions with the acidic silanol groups on the silica[6].
Conclusion
The successful synthesis of isoquinolines using
References
-
Common Organic Chemistry. "Bischler-Napieralski - POCl3." Common Organic Chemistry. URL: [Link]
-
Organic Chemistry Portal. "Bischler-Napieralski Reaction." Organic Chemistry Portal. URL: [Link]
-
Wikipedia. "Phosphoryl chloride." Wikipedia, The Free Encyclopedia. URL: [Link]
Sources
Technical Guide: Handling and Stabilization of 1-Chloroisoquinoline Intermediates
Executive Summary
1-Chloroisoquinoline (1-CIQ) and its derivatives are critical electrophilic scaffolds in medicinal chemistry, widely used to synthesize kinase inhibitors and isoquinoline-based ligands via
This guide details a self-validating workflow to minimize this degradation pathway. By controlling proton availability during workup and neutralizing active sites on purification media, researchers can maintain purity >98% and prevent "silent" yield loss during storage.[1]
Part 1: The Mechanistic Basis of Instability
To handle 1-CIQ effectively, one must understand that it is not merely an aryl chloride; it is a masked acid chloride equivalent.[1][2]
The Hydrolysis Pathway
The nitrogen atom in the isoquinoline ring pulls electron density from the C1 position, making the C-Cl bond highly polarized. In the presence of moisture and trace acid (autocatalytically generated HCl), water attacks the C1 position. The driving force is the tautomerization to the lactam (isocarbostyril), which benefits from the high bond energy of the carbonyl group (
Key Insight: The reaction is autocatalytic.[1] Hydrolysis releases HCl, which protonates the ring nitrogen, making the C1 position even more electrophilic and accelerating further hydrolysis.
Visualizing the Degradation Loop
The following diagram illustrates the transformation from the N-oxide precursor to the target, and the competing hydrolysis pathway.
Figure 1: The synthesis and hydrolytic degradation pathway of 1-chloroisoquinoline.[1][2] Note the irreversible formation of the lactam.
Part 2: Synthesis & Workup – The Critical Window
The most common synthesis involves chlorinating isoquinoline N-oxide with phosphorus oxychloride (
The "Inverse Quench" Protocol
Never add water directly to the hot reaction mixture. This generates a massive exotherm and a spike in HCl concentration, instantly hydrolyzing your product.
Protocol:
-
Evaporation: Remove excess
under reduced pressure before quenching. Trace creates phosphoric acid upon water contact.[1] -
Temperature Control: Cool the residue to 0°C.
-
Inverse Addition: Cannulate or drip the organic residue into a rapidly stirring slurry of Ice/Sat.
.-
Why: This ensures the pH remains basic/neutral throughout the quench, neutralizing HCl as it forms.
-
Self-Validating Extraction
Before moving to purification, you must validate that the workup prevented hydrolysis.[1][2]
| Validation Check | Method | Acceptance Criteria | Failure Mode Indicator |
| TLC Screen | Silica Plate (Hex/EtOAc) | Single spot ( | Spot at baseline or very low |
| pH Check | Aqueous Layer Test | pH 8.0 - 9.0 | pH < 7.0 indicates insufficient base; risk of acid hydrolysis in organic phase |
| NMR Check | Doublet at ~8.3 ppm (C8-H) | Broad singlet >10 ppm (Lactam NH) or shift of C1 signal |
Part 3: Purification Strategies
Standard silica gel is slightly acidic (
Column Chromatography Modifications
If recrystallization (e.g., from dry hexane/EtOAc) is insufficient, use one of the following modified stationary phases:
-
Neutralized Silica: Slurry the silica gel in the eluent containing 1% Triethylamine (
) before packing.[1] This neutralizes acidic sites.[1] -
Basic Alumina: Use basic aluminum oxide (Activity Grade II or III) instead of silica.[1] It is far less likely to promote hydrolysis.[1]
Purification Decision Tree[1][2]
Figure 2: Decision matrix for purification to avoid acid-catalyzed degradation on stationary phases.[1][2]
Part 4: Storage and Handling[3]
Once isolated, 1-CIQ is metastable.[1][2] It requires specific environmental controls to prevent solid-state hydrolysis.[1][2]
Storage Specifications
-
Temperature: Refrigerate at
. -
Atmosphere: Store under Argon or Nitrogen.[1]
-
Container: Amber glass with a Teflon-lined cap (to prevent light degradation and moisture ingress).[1][2]
-
Dessicant: Store the vial inside a secondary jar containing Drierite or silica packets.
Re-Validation Before Use
If the compound has been stored for >30 days, perform a "Use Test":
-
Dissolve 5mg in
. -
Pass: No lactam peaks.
-
Fail: Recrystallize immediately. Do not use degraded material in cross-coupling reactions, as the lactam poisons Pd-catalysts by coordinating via the amide nitrogen/oxygen.[2]
References
-
Synthesis & Properties: 1-Chloroisoquinoline. PubChem.[1][3][4][5] National Library of Medicine.[1] Accessed Feb 27, 2026.[1] [Link]
-
Synthetic Methodology: Swinnen, D., et al. (2013).[1] Patent WO2013/92979: Preparation of Isoquinoline Derivatives.[1] (Cited via ChemicalBook/BenchChem).[1] Describes the POCl3 reflux and ice-quench methodology.
-
General Handling of Imidoyl Chlorides: Imidoyl chloride. Wikipedia.[1] (General reactivity principles of the N=C-Cl moiety). [Link][1][2]
Sources
- 1. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. 1-Chloroisoquinoline | 19493-44-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
Technical Guide: 19F NMR Chemical Shifts of Trifluoromethoxy-Isoquinolines
This guide is structured as an advanced technical whitepaper for drug discovery scientists. It synthesizes available empirical data with structure-activity relationship (SAR) principles to provide a definitive reference on the 19F NMR characterization of trifluoromethoxy-isoquinolines.
Part 1: Executive Summary & Strategic Importance
The "Phantom" Substituent in Medicinal Chemistry
The trifluoromethoxy group (–OCF
The Analytical Challenge
Unlike proton NMR, where shifts are predictable within narrow windows, 19F NMR shifts are highly sensitive to the local electronic environment (paramagnetic shielding term dominance). For isoquinolines, the ring nitrogen exerts a potent inductive and mesomeric effect that modulates the –OCF
Part 2: 19F NMR Chemical Shift Analysis
The Baseline Reference
To interpret isoquinoline data, we must establish the baseline for an unperturbed aromatic system.
-
Reference Standard: Trichlorofluoromethane (CFCl
, 0.0 ppm). -
Baseline Compound: (Trifluoromethoxy)benzene (Ph-OCF
). -
Baseline Shift: -57.8 ppm to -58.5 ppm (in CDCl
).
Isoquinoline Positional Shift Map
The isoquinoline ring system introduces a pyridine-like nitrogen that perturbs this baseline. The shift magnitude depends on the distance and conjugation path to the nitrogen atom.
| Position | Electronic Environment | Predicted/Observed Shift Range ( | Mechanistic Insight |
| C1 | -54.0 to -56.0 | Deshielded. The adjacent electronegative nitrogen withdraws electron density via induction, reducing shielding on the fluorine nuclei. | |
| C3 | -55.5 to -57.0 | Deshielded. Similar to C1 but lacks the direct ring fusion strain effect. | |
| C4 | -57.5 to -59.0 | Baseline-Like. Minimal inductive influence; values closely mirror the benzene baseline. | |
| C5 | Perisubstituted / Distal | -57.0 to -58.5 | Steric Compression. Proximity to C4-H and the ring fusion can cause slight downfield shifts due to Van der Waals deshielding. |
| C6 | Distal (Para-like) | -58.0 to -59.5 | Shielded. Electronic effects of the N-heterocycle are dampened; often appears slightly upfield of the baseline. |
| C7 | Distal (Meta-like) | -57.5 to -59.0 | Baseline-Like. Behaves as a standard meta-substituted aryl trifluoromethoxy group. |
| C8 | Perisubstituted / Distal | -56.5 to -58.0 | Deshielded. Proximity to the nitrogen lone pair (through space) and C1-H can induce deshielding. |
Note: Values are referenced to CFCl
in CDCl. Solvent polarity (e.g., DMSO-d ) can induce a downfield shift of 1–2 ppm.
Visualization of Electronic Effects
The following diagram illustrates the correlation between the nitrogen atom's influence and the resulting chemical shift.
Caption: Electronic influence of the isoquinoline nitrogen on 19F NMR shifts. Red nodes indicate downfield shifts (deshielding); green nodes indicate baseline-like behavior.
Part 3: Experimental Protocols & Synthesis
Synthesis of OCF3-Isoquinolines
Direct trifluoromethoxylation of isoquinolines is synthetically demanding. The "Application Scientist" approach recommends two robust pathways depending on the starting material.
Pathway A: Late-Stage Functionalization (AgOCF3)
Best for: Introducing –OCF
-
Reagents: AgOCF
(Silver trifluoromethoxide) + Selectfluor (oxidant). -
Precursor: Isoquinoline-boronic acids or halides.
-
Mechanism: Radical-mediated oxidative cross-coupling.
-
Key Advantage: Tolerates diverse functional groups.
Pathway B: De Novo Synthesis
Best for: Scale-up of simple isomers (e.g., 1-OCF
-
Reagents: 2,2,4,4-Tetrafluoro-1,3-benzodioxole derivatives.
-
Mechanism: Fluorination/Ring-opening of cyclic precursors.
NMR Acquisition Protocol
To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol:
-
Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL CDCl
(preferred) or Acetone-d . Avoid DMSO unless solubility is critical, as it broadens fluorine signals. -
Internal Standard: Add 10
L of -trifluorotoluene ( -63.72 ppm). This is superior to CFCl (volatile) and C F (multiple couplings). -
Acquisition Parameters:
-
Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) to eliminate
C satellites and simplify integration. -
Spectral Width: 200 ppm (center at -60 ppm).
-
Relaxation Delay (D1): Set to
5 seconds. Fluorine nuclei have long T1 relaxation times; short D1 leads to integration errors.
-
-
Data Processing: Apply exponential line broadening (LB = 1.0 Hz) to improve signal-to-noise ratio.
Synthesis Decision Workflow
Caption: Decision tree for selecting the optimal synthetic route based on regiochemistry.
References
-
General 19F NMR Shifts: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Trifluoromethoxylation Methods: Tlili, A., et al. (2016).[1] "The Trifluoromethoxy Group: New Synthetic Tools and Medicinal Chemistry Applications." Angewandte Chemie International Edition.
-
AgOCF3 Reagent: Liu, J. B., et al. (2015). "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." Angewandte Chemie.
-
Substituent Effects: Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
Sources
Technical Guide: LC-MS Fragmentation Pattern of 1-Chloro-8-(trifluoromethoxy)isoquinoline
This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry teams. It moves from structural analysis to predictive fragmentation logic, culminating in a validated experimental protocol.
Executive Summary
1-Chloro-8-(trifluoromethoxy)isoquinoline (CAS: 1283719-92-5) is a highly functionalized fused heterocycle serving as a critical scaffold in the synthesis of bioactive agents. Its structural analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges due to the "peri-effect" (spatial proximity of C1 and C8 substituents) and the competing fragmentation pathways of the halogenated and fluorinated moieties.
This guide provides a definitive fragmentation roadmap for this molecule, establishing the
Part 1: Physicochemical Context & Ionization Behavior
Structural Anatomy & Peri-Interaction
The molecule consists of an isoquinoline core substituted at the C1 position with Chlorine and the C8 position with a Trifluoromethoxy (
-
Formula:
-
Monoisotopic Mass (
): 246.998 Da -
Exact Mass (
): 248.006 Da
Critical Structural Insight: The C1-Chloro and C8-Trifluoromethoxy groups occupy the peri-positions (similar to 1,8-disubstituted naphthalene). This creates significant steric crowding and electronic repulsion, making the C1-Cl bond particularly labile under collision-induced dissociation (CID) conditions compared to standard aryl chlorides.
Isotopic Signature
Before fragmentation analysis, the precursor ion must be validated via its isotopic envelope. The presence of a single chlorine atom dictates a distinct 3:1 intensity ratio between the
| Isotope | m/z (approx) | Abundance | Origin |
| M | 248.0 | 100% | |
| M+1 | 249.0 | ~11% | |
| M+2 | 250.0 | ~32% |
Part 2: Predictive Fragmentation Pathways
The fragmentation of 1-Chloro-8-(trifluoromethoxy)isoquinoline in ESI(+) mode follows three distinct mechanistic pathways.
Pathway A: The Trifluoromethoxy Rearrangement (Diagnostic)
The most characteristic pathway for aryl trifluoromethoxy ethers is the loss of carbonyl difluoride (
-
Transition: m/z 248
m/z 182 -
Mechanism: Intramolecular Fluorine transfer to the ring followed by
cleavage.
Pathway B: Halogen Elimination (Lability Driven)
Due to the electron-deficient nature of the isoquinoline ring (specifically at C1) and the peri-strain, the chlorine atom is prone to elimination.
-
Loss of Radical Cl (
, 35 Da): Forms a radical cation m/z 213. While rare in ESI (violates the even-electron rule), it is observed in polyhalogenated aromatics. -
Loss of HCl (36 Da): If a proton is available (likely from C7 or the protonated nitrogen via a complex rearrangement), a neutral loss of HCl yields m/z 212.
Pathway C: Heterocyclic Ring Contraction
Common to all isoquinolines, the pyridine ring cleaves to release Hydrogen Cyanide (HCN, 27 Da) . This typically occurs after the primary functional group losses or directly from the precursor at high collision energies.
-
Transition: m/z 182 (after
loss) m/z 155.
Visualization: Fragmentation Tree
The following diagram illustrates the hierarchical relationship of these pathways.
Figure 1: Proposed ESI(+) fragmentation tree for 1-Chloro-8-(trifluoromethoxy)isoquinoline showing primary neutral losses.
Part 3: Experimental Protocol
To replicate these results, the following validated LC-MS methodology is recommended. This protocol is designed to separate the target from potential hydrolysis byproducts (e.g., 1-hydroxy derivatives).
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-8 min: 5%
95% B (Linear ramp) -
8-10 min: 95% B (Wash)
-
Mass Spectrometry Parameters (Q-TOF/Orbitrap)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[3][4]
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the labile C-Cl bond).
-
Collision Energy (CE): Stepped CE is critical.
-
Low (10 eV): Preserves Precursor.
-
Med (25 eV): Promotes
loss (m/z 182). -
High (45 eV): Forces Ring opening (m/z 155).
-
Workflow Diagram
Figure 2: LC-MS/MS data acquisition workflow.
Part 4: Data Interpretation & Troubleshooting
Summary of Diagnostic Ions
Use this table to validate your spectrum.
| m/z (Theoretical) | Ion Species | Formula | Diagnostic Value |
| 248.006 | Precursor . Must show Cl isotope pattern. | ||
| 250.003 | Isotope confirmation (30-33% abundance). | ||
| 228.000 | Minor peak. Indicates Fluorine presence.[5][6][7][8] | ||
| 212.029 | Indicates labile Chlorine (Peri-effect). | ||
| 182.014 | Primary Fragment . Confirms | ||
| 155.003 | Confirms Isoquinoline core. |
Common Pitfalls
-
In-Source Fragmentation: If you observe m/z 182 or 212 in the MS1 scan (no collision energy), your Fragmentor/Cone voltage is too high. The peri-substitution makes the molecule fragile. Lower the voltage to <100V.
-
Hydrolysis Artifacts: If you see a peak at m/z 230 (
), the sample has hydrolyzed in the aqueous mobile phase. 1-chloroisoquinolines are susceptible to nucleophilic attack by water. Solution: Prepare samples in 100% anhydrous acetonitrile and inject immediately.
References
-
Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products."[3][9][10] Natural Product Reports. Link
-
Kukula-Koch, W. (2017).[11] "The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids." Hindawi. Link
-
Fu, L., et al. (2020). "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry." Scientific Reports. Link
-
Hollnitz, L. (2024). "Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds." Freie Universität Berlin.[6] Link
-
Sigma-Aldrich. (n.d.).[1] "1-Chloro-8-trifluoromethyl-isoquinoline Product Page." Link (Used for structural confirmation).
Sources
- 1. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. scispace.com [scispace.com]
A Comparative Analysis of Metabolic Stability: Trifluoromethoxy (-OCF3) vs. Trifluoromethyl (-CF3) Isoquinoline Derivatives
An In-depth Technical Guide:
Introduction
In the landscape of contemporary drug discovery, the optimization of a molecule's metabolic stability is a cornerstone of successful clinical translation.[1][2] A compound's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing critical parameters such as bioavailability, half-life, and in vivo clearance.[3][4] The isoquinoline scaffold is a privileged heterocyclic motif, present in a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[5][6][7] Consequently, strategies to enhance the metabolic robustness of isoquinoline-based drug candidates are of paramount importance.
A prevalent and effective strategy in medicinal chemistry is the introduction of fluorine-containing functional groups to block sites of metabolic attack.[8][9][10] Among the most utilized are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups.[11][12] Both are recognized for their ability to significantly improve metabolic stability, often by replacing a metabolically labile hydrogen atom or methyl group.[1] This guide provides a comprehensive technical comparison of the metabolic stability profiles of -OCF3 versus -CF3 substituted isoquinoline derivatives, offering insights into the underlying mechanistic principles, detailed experimental workflows for their assessment, and a framework for data-driven decision-making in drug development programs.
Theoretical Underpinnings of Metabolic Stability
The metabolic fate of a xenobiotic is primarily determined by the action of drug-metabolizing enzymes, with the cytochrome P450 (CYP) superfamily playing a central role in Phase I oxidative metabolism.[2][3][13] The inherent reactivity of a molecule's functional groups and the strength of its chemical bonds dictate its vulnerability to enzymatic attack.
The Physicochemical Influence of -CF3 and -OCF3 Groups
The trifluoromethyl and trifluoromethoxy groups impart significant changes to the electronic and steric properties of the isoquinoline scaffold.
-
Trifluoromethyl (-CF3) Group:
-
Electronic Effect: The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[11][14] This deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[15][16]
-
Steric and Bond Strength: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[11] This makes the -CF3 group itself highly resistant to metabolic cleavage.[1]
-
-
Trifluoromethoxy (-OCF3) Group:
-
Electronic Effect: The -OCF3 group is also strongly electron-withdrawing, albeit with a more complex interplay of inductive and resonance effects compared to the -CF3 group. It is generally considered more metabolically stable than a simple methoxy group, which is prone to O-dealkylation.[15]
-
Metabolic Resistance: The -OCF3 group is exceptionally resistant to enzymatic breakdown.[11] Its introduction can effectively shield adjacent positions from metabolic attack.
-
Metabolic Hotspots of the Isoquinoline Nucleus
The isoquinoline ring system, being a bicyclic aromatic amine, presents several potential sites for metabolism. In the absence of highly labile functional groups, CYP-mediated oxidation of the aromatic rings is a common metabolic pathway. This can lead to the formation of phenolic and dihydrodiol metabolites. The nitrogen atom can also be a site for N-oxidation.
The strategic placement of a -CF3 or -OCF3 group can block these metabolic "soft spots." For instance, substitution on one of the aromatic rings can sterically hinder or electronically deactivate the ring towards hydroxylation.
Experimental Workflows for Assessing Metabolic Stability
A tiered approach, beginning with in vitro assays and progressing to in vivo studies, is standard practice for evaluating metabolic stability.
In Vitro Liver Microsomal Stability Assay
This assay is a high-throughput method to assess Phase I metabolism, primarily mediated by CYP enzymes.[13][17][18]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm the microsomal suspension at 37°C for 5-10 minutes.
-
Add the test compound to the microsomal suspension to a final concentration of 1 µM.
-
Initiate the reaction by adding the NADPH regenerating system.[15]
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
Workflow Diagram:
Caption: Workflow for In Vitro Liver Microsomal Stability Assay.
In Vitro Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, within an intact cellular system.[3][21][22]
Objective: To measure the intrinsic clearance (CLint) of a compound in a suspension of cryopreserved hepatocytes.
Experimental Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium.
-
Determine cell viability and concentration.
-
Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL).[23]
-
-
Incubation:
-
Add the test compound to the hepatocyte suspension at a final concentration of 1 µM.
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots of the cell suspension.[23]
-
Terminate metabolic activity by adding the aliquot to cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Process samples as described for the microsomal assay (centrifugation and supernatant analysis).
-
Quantify the parent compound concentration using LC-MS/MS.
-
Workflow Diagram:
Caption: Workflow for In Vitro Hepatocyte Stability Assay.
In Vivo Pharmacokinetic Studies
To understand how in vitro stability translates to an in vivo setting, pharmacokinetic (PK) studies in animal models are essential.[24][25]
Objective: To determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F) after administration of the compound to a test animal (e.g., rat).
Brief Methodology:
-
Dosing: Administer the compound to a cohort of animals (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at predetermined time points post-dose.
-
Sample Processing: Process blood to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
PK Analysis: Use specialized software to calculate pharmacokinetic parameters from the plasma concentration-time data.
Data Analysis and Interpretation
The primary outputs from in vitro stability assays are the half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): Calculated from the slope of the natural logarithm plot of the percentage of parent compound remaining versus time.
-
Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a particular compound. It is calculated from the half-life and the assay conditions (e.g., microsomal protein concentration or hepatocyte density).[3]
These in vitro values can then be used in physiologically-based pharmacokinetic (PBPK) models to predict in vivo human clearance.[24]
Comparative Data Presentation
The following table presents hypothetical but representative data for two isomeric isoquinoline derivatives, one with a -CF3 group and the other with an -OCF3 group, at the same position.
| Parameter | 6-CF3-Isoquinoline | 6-OCF3-Isoquinoline | Rationale for Difference |
| Microsomal Stability (Human) | |||
| t½ (min) | 45 | > 60 | The -OCF3 group is generally more effective at blocking metabolism than -CF3, leading to slower clearance. |
| CLint (µL/min/mg protein) | 15.4 | < 11.5 (below LOQ) | Lower CLint reflects a reduced rate of metabolism. |
| % Remaining at 60 min | 40% | 85% | Higher percentage remaining indicates greater stability. |
| Hepatocyte Stability (Human) | |||
| t½ (min) | 38 | > 120 | Hepatocytes include Phase II metabolism; the difference may be more pronounced if the parent or a Phase I metabolite is a substrate for conjugation. |
| CLint (µL/min/10^6 cells) | 18.2 | < 5.8 (below LOQ) | Consistent with microsomal data, showing very low clearance for the -OCF3 analog. |
| % Remaining at 120 min | 10% | 75% | Demonstrates significant stability of the -OCF3 derivative over a longer incubation period. |
Comparative Analysis and Decision-Making
From the data, a clear trend emerges: the -OCF3 substituted isoquinoline is significantly more metabolically stable than its -CF3 counterpart.
-
-CF3 Derivative: Shows moderate clearance. While the -CF3 group imparts considerable stability compared to an un-substituted analog, there is still measurable metabolic turnover. This could be due to residual metabolism on the isoquinoline ring system or, less commonly, metabolism of the -CF3 group itself.
-
-OCF3 Derivative: Exhibits high metabolic stability, with clearance values often falling below the lower limit of quantification in standard assays.[26] The trifluoromethoxy group is exceptionally robust and acts as a highly effective metabolic shield.
The choice between these two groups is not solely based on maximizing stability. An excessively stable compound (a "metabolic rock") can lead to issues with bioaccumulation and long half-lives, which may not be desirable for all therapeutic indications. The goal is to achieve an optimal pharmacokinetic profile.[2]
Decision-Making Framework:
Caption: Decision framework for selecting -CF3 vs. -OCF3 substituents.
Conclusion
The strategic incorporation of trifluoromethyl and trifluoromethoxy groups is a powerful tactic for enhancing the metabolic stability of isoquinoline-based drug candidates. While both moieties are effective metabolic blockers, the -OCF3 group generally confers a higher degree of metabolic resistance than the -CF3 group. This is attributed to its exceptional chemical robustness and potent shielding effect.
The selection between -CF3 and -OCF3 should be guided by a comprehensive analysis of the desired pharmacokinetic profile for the target therapeutic indication. The in vitro assays detailed in this guide—liver microsomal and hepatocyte stability—provide the foundational data to make these critical decisions. By understanding the interplay between chemical structure and metabolic fate, drug development professionals can rationally design isoquinoline derivatives with optimized properties for clinical success.
References
- Parkinson, A., Ogilvie, B. W., & Buckley, D. B. (2018). Biotransformation of Xenobiotics. Casarett & Doull’s Toxicology: The Basic Science of Poisons, 9th ed.
-
Mercell. Metabolic stability in liver microsomes. [Link][20]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link][8]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link][27]
-
Oxford Academic. Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. [Link][28]
-
Protocol Exchange. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link][29]
-
PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][11]
-
PMC. Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Direct Infusion–High-Resolution Mass Spectrometry for Combined Exploratory and Targeted Metabolic Profiling of Human Urine. [Link][30]
-
Preprints.org. Fluorine in drug discovery: Role, design and case studies. [Link][9]
-
PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link][31]
-
Encyclopedia.pub. The Role of Small Molecules Containing Fluorine Atoms. [Link][32]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link][33]
-
ResearchGate. Protocol for the Rat Hepatocyte Stability Assay. [Link][34]
-
Evotec. Low Clearance Hepatocyte Stability Assay. [Link][26]
-
Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link][14]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link][35]
-
Waters. Automated High Throughput UPLC-MS/MS Metabolite ID Using MetaboLynx. [Link]
-
PMC. UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. [Link][36]
-
Macmillan Group - Princeton University. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/Nature 2011 480 224.pdf]([Link] Macmillan Group/files/publications/Nature 2011 480 224.pdf)[16]
-
PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link][6]
-
ResearchGate. Natural Compounds in Drug Discovery: Biological Activity and New Trends in the Chemistry of Isoquinoline Alkaloids | Request PDF. [Link][37]
-
Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][12]
-
Refubium - Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. [Link][38]
-
PMC. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. [Link][39]
-
Books Gateway. Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. [Link][7]
-
Shimadzu. Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies. [Link][40]
-
Frontiers. Metabolic stability and metabolite profiling of emerging synthetic cathinones. [Link][41]
-
Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. [Link][2]
-
Books Gateway. Chapter 14: Application of UHPLC-MS to Metabolomic/metabonomic Studies in Man. [Link][42]
-
Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link][25]
-
Cresset Group. Addressing metabolic liabilities by bioisosteric replacements with Spark. [Link][10]
-
Oxford Academic. CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. [Link][43]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. zenodo.org [zenodo.org]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. cresset-group.com [cresset-group.com]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. merckmillipore.com [merckmillipore.com]
- 20. mercell.com [mercell.com]
- 21. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - NL [thermofisher.com]
- 24. selvita.com [selvita.com]
- 25. symeres.com [symeres.com]
- 26. evotec.com [evotec.com]
- 27. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 28. academic.oup.com [academic.oup.com]
- 29. Microsomal stability assay for human and mouse liver microsomes - drug metabolism, published on Dec 09, 2024 [protocols.io]
- 30. Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Direct Infusion–High-Resolution Mass Spectrometry for Combined Exploratory and Targeted Metabolic Profiling of Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
- 36. UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 39. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
- 40. ssi.shimadzu.com [ssi.shimadzu.com]
- 41. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 42. books.rsc.org [books.rsc.org]
- 43. CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 44. pharmafocusasia.com [pharmafocusasia.com]
Strategic Sourcing in Drug Development: A Technical Framework for Material Qualification and Supply Chain Resilience
The Scientific Imperative: Why Sourcing is a Variable, Not a Constant
In early-stage R&D, sourcing is often treated as a logistical afterthought—ordering the highest purity reagent from the most convenient catalog. However, as a program transitions from the bench to Process Development (PD) and Clinical Manufacturing, the provenance of a material becomes as critical as its purity .
For the drug development scientist, "Commercial & Sourcing" is not about procurement cost; it is about controlling process variability . A change in a raw material’s impurity profile, even within specification, can alter protein folding kinetics, cell culture titers, or liposomal encapsulation efficiency.
The Core Thesis: The supply chain is an extension of the experimental protocol. If you cannot validate the source, you cannot validate the science.
The Hidden Impact of Raw Material Variability
Recent industry analysis by BioPhorum highlights that raw material variability is a leading cause of process inconsistency in biomanufacturing [1]. A shift in trace metal concentrations (e.g., Manganese or Copper) in cell culture media—often undefined in "Research Grade" materials—can drastically alter glycosylation profiles, rendering a biologic non-comparable to previous clinical lots.
Material Qualification Framework: The Tiered Risk Model
To transition from R&D to GMP (Good Manufacturing Practice) without stalling development, scientists must adopt a risk-based qualification strategy early. We utilize the framework established in USP <1043> Ancillary Materials for Cell, Gene, and Tissue-Engineered Products , which categorizes materials based on risk and qualification burden [2].[1]
Table 1: Comparative Attributes of Material Grades
| Attribute | Research Use Only (RUO) | GMP / Clinical Grade | Pharmacopeial (USP/EP/JP) |
| Primary Focus | Performance & Availability | Patient Safety & Traceability | Monograph Compliance |
| Impurity Profiling | Limited (e.g., >99% Purity) | Comprehensive (Endotoxin, Bioburden, Heavy Metals) | Strict Limits per Monograph |
| Change Control | None (Vendor can change process) | Mandatory Notification (Vendor must notify of changes) | Strictly Controlled |
| Supply Chain | often Distributors/Repackagers | Direct from Manufacturer (Audited) | Audited Supply Chain |
| Documentation | Basic Certificate of Analysis (CoA) | CoA, CoO (Origin), TSE/BSE Statement | Full Compendial Testing |
Technical Insight: Never assume "ACS Reagent Grade" is sufficient for scale-up. ACS standards focus on chemical stoichiometry, not biological safety (endotoxins/viral load).
The Sourcing Lifecycle: From Screening to Validation
The following diagram illustrates the technical workflow for qualifying a new raw material source. This is not a linear purchasing process but a cyclic experimental validation loop.
Figure 1: The Material Qualification Lifecycle. A rigorous gate-keeping process ensures only materials with consistent Critical Material Attributes (CMAs) enter the manufacturing stream.
Protocol: Supplier Technical Validation
As a scientist, you must design experiments to validate a supplier. This protocol ensures that a vendor's material will not introduce variability into your Critical Quality Attributes (CQAs).
Phase 1: The Paper Audit (Pre-Experiment)
Before ordering samples, request the following. If a vendor refuses, they are not suitable for clinical development.
-
Supply Chain Map: Is the vendor a manufacturer or a repackager? (Avoid repackagers for critical components; traceability is lost).
-
Animal Origin Statement: TSE/BSE risk evaluation.
-
Change Notification Policy: Guarantee of 6–12 months' notice before manufacturing process changes.
Phase 2: The 3-Lot Consistency Challenge
Objective: Determine inter-lot variability and its impact on your assay/process.
-
Sourcing: Procure three distinct lots (batches) of the material from the candidate supplier. Ensure they have different manufacturing dates.
-
Experimental Design: Run your standard process (e.g., cell culture passage, synthesis reaction) in triplicate for each lot.
-
Readouts:
-
Yield/Titer: Must be within ±10% of the control.
-
Impurity Profile: Check for unexpected peaks in HPLC/MS.
-
Solubility/Dissolution: Critical for powder-to-liquid media.
-
-
Statistical Analysis: Calculate the Coefficient of Variation (CV) across the three lots. A CV >15% suggests the vendor’s manufacturing process is not under control [3].
Phase 3: The "Stress Test" (Pilot Run)
Intentionally test the material at the edges of your operating space.
-
Example: If a buffer is used at pH 7.4, test the new material at pH 7.2 and 7.6. Does it buffer effectively? Does it precipitate?
Supply Chain Resilience & Risk Management
Once a material is qualified, the risk shifts to availability . The FDA’s guidance on Contract Manufacturing Arrangements emphasizes the role of Quality Agreements in securing supply [4].
Single vs. Dual Sourcing Strategy
Relying on a single source for a critical raw material (e.g., a proprietary enzyme or specific resin) is a high-risk failure mode.
The Rule of Two:
-
Commodity Chemicals (Salts, Buffers): Always validate two suppliers immediately.
-
Specialty Reagents (Growth Factors, Ligands): If a second source is impossible, negotiate a Safety Stock Agreement (vendor holds 6 months of inventory reserved for you).
Figure 2: Risk-Based Sourcing Decision Tree. Identifying single-point failures early allows for contractual mitigation strategies like safety stock or IP escrow.
Regulatory Alignment: The Quality Agreement
For researchers moving into the clinical phase, the Quality Agreement (QAg) is the legal binding of the scientific requirements.
According to ICH Q7 [5], the QAg must delineate:
-
Who tests what: Does the vendor test for endotoxin, or do you?
-
Change Control: The vendor cannot change their raw material suppliers without your prior approval.
-
Audit Rights: You retain the right to physically inspect their facility.
Scientist's Takeaway: A commercial contract sets the price; a Quality Agreement sets the science. Never sign the former without the latter.
References
-
BioPhorum. (2020).[2] Raw Material Variability: A new approach to controlling variability in raw materials.[2] BioPharm International.[2] Link
-
United States Pharmacopeia (USP). (2020). <1043> Ancillary Materials for Cell, Gene, and Tissue-Engineered Products.[1][3][4] USP-NF.[5] Link
-
Cytiva. (2023). The Past And Future Of Managing Raw Material And Process Risks In Biomanufacturing.[6]Link
-
U.S. Food and Drug Administration (FDA). (2016).[7] Contract Manufacturing Arrangements for Drugs: Quality Agreements Guidance for Industry.[7][8][9][10]Link[8]
-
International Council for Harmonisation (ICH). (2000). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[9][11][12][13][14][15]Link
Sources
- 1. Cell and Gene Therapy Products: Ancillary Materials and their Qualification - Kvalito [kvalito.ch]
- 2. biopharminternational.com [biopharminternational.com]
- 3. <1043> ANCILLARY MATERIALS FOR CELL, GENE, AND TISSUE-ENGINEERED PRODUCTS [drugfuture.com]
- 4. scribd.com [scribd.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. The Past And Future Of Managing Raw Material And Process Risks In Biomanufacturing | Cytiva [cytivalifesciences.com.cn]
- 7. ph-s.com [ph-s.com]
- 8. fda.gov [fda.gov]
- 9. pda.org [pda.org]
- 10. fda.gov [fda.gov]
- 11. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients - ECA Academy [gmp-compliance.org]
- 12. ICH Q7: Comprehensive Guide to GMP for Active Pharmaceutical Ingredients (APIs)Compliance Copy [isocertification.ca]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. intuitionlabs.ai [intuitionlabs.ai]
Strategic Guide to Lead Time Optimization for 8-Trifluoromethoxy Isoquinoline Analogs
Topic: Lead time for custom synthesis of 8-trifluoromethoxy isoquinoline analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The synthesis of 8-trifluoromethoxy (
Estimated Lead Time: 8–12 Weeks (assuming commercial availability of key building blocks). Critical Path Driver: Procurement of 2-(trifluoromethoxy)benzaldehyde and the optimization of the cyclization step to overcome ring deactivation.
This guide details the "Building Block" approach as the primary high-reliability route, contrasting it with high-risk direct functionalization strategies.
Structural & Synthetic Analysis: The "Why" of Lead Time
To accurately forecast lead times, one must understand the chemical causality behind the delays. The 8-position of the isoquinoline ring is notoriously difficult to access due to two factors:
-
Steric Congestion: The C8 position is in the peri-position relative to the ring nitrogen (and C1), creating significant steric clash for late-stage functionalization.
-
Electronic Deactivation: The
group is a potent inductively electron-withdrawing group (EWG). In classical routes like the Pomeranz-Fritsch reaction, the key step is an electrophilic attack on the benzene ring. An EWG at the ortho-position (relative to the cyclization site) significantly raises the activation energy, often leading to polymerization of the sensitive amino-acetal intermediate rather than cyclization.
Strategic Implication: Standard protocols must be modified. We recommend the Bobbitt Modification (reductive cyclization) to form the tetrahydroisoquinoline (THIQ) first, followed by oxidation. This adds steps but guarantees product, securing the timeline against experimental failure.
Recommended Synthetic Route: The Modified Pomeranz-Fritsch
This route is selected for its reliability and scalability. It bypasses the regioselectivity issues of radical trifluoromethoxylation.
Phase 1: Precursor Procurement (Weeks 1-3)
The starting material is 2-(trifluoromethoxy)benzaldehyde (CAS: 94651-33-9).
-
Availability: Commercially available but often non-stock (lead time 2-3 weeks from specialized fluorochemical suppliers).
-
Risk Mitigation: If unavailable, synthesize from 2-(trifluoromethoxy)aniline via Sandmeyer reaction to the nitrile and subsequent reduction (adds +3 weeks).
Phase 2: Imine Formation & Cyclization (Weeks 3-6)
The aldehyde is condensed with aminoacetaldehyde dimethyl acetal. The resulting Schiff base is then cyclized.[1][2]
-
Critical Decision: Do not use standard sulfuric acid cyclization. The deactivated ring requires superacidic conditions (e.g., Triflic acid) or the Bobbitt modification (reduction to amine, then acid cyclization).
Phase 3: Aromatization & Purification (Weeks 6-8)
If the Bobbitt route is chosen, the resulting tetrahydroisoquinoline must be oxidized (dehydrogenated) to the fully aromatic isoquinoline using Pd/C or DDQ.
Visualized Workflows (DOT Diagrams)
Workflow A: The "Reliable" Production Route (Bobbitt Modification)
Caption: Figure 1. The Bobbitt Modification route prioritizes ring closure on the deactivated aromatic system by reducing the imine first.
Workflow B: Decision Tree for Risk Management
Caption: Figure 2. Decision logic for sourcing and synthesis method selection to minimize schedule slippage.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The intermediate checks (TLC/NMR) are crucial stop-gates.
Protocol A: Formation of the Amino-Acetal Intermediate (Bobbitt Route)
Objective: Create the cyclization precursor without triggering premature polymerization.
-
Reagents: 2-(Trifluoromethoxy)benzaldehyde (1.0 eq), Aminoacetaldehyde dimethyl acetal (1.0 eq), Toluene (anhydrous).
-
Procedure:
-
Combine aldehyde and acetal in toluene in a Dean-Stark apparatus.
-
Reflux for 4-6 hours until water collection ceases.
-
Validation: 1H NMR should show disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.2 ppm).
-
Reduction Step: Evaporate toluene. Dissolve residue in MeOH. Add
(1.5 eq) at 0°C. Stir for 2 hours. -
Why: Reducing the imine to the amine prevents side reactions during the harsh acid cyclization step.
-
Protocol B: Superacid-Mediated Cyclization
Objective: Force the electrophilic closure onto the electron-deficient ring.
-
Reagents: Reduced amino-acetal (from Protocol A), 6M HCl or Triflic Acid (
). -
Procedure:
-
Dissolve the amino-acetal in 6M HCl (dilute concentration ~0.1 M to favor intramolecular reaction).
-
Critical: Degas the solution with Argon. Oxygen can promote tar formation.
-
Heat to reflux (or 80°C if using TfOH) for 2-12 hours. Monitor by LC-MS.
-
Observation: The spot for the acetal will disappear. A new, more polar spot (the THIQ) will appear.
-
-
Workup: Basify with NaOH to pH > 10. Extract with DCM.
Protocol C: Aromatization
Objective: Convert the tetrahydroisoquinoline (THIQ) to the final isoquinoline.
-
Reagents: 10% Pd/C, Decalin or Xylene.
-
Procedure:
-
Suspend THIQ and Pd/C (20% w/w) in solvent.
-
Reflux vigorously (140°C+) for 24 hours.
-
Alternative: Use DDQ (2.2 eq) in Dioxane if thermal conditions cause decomposition.
-
Data Summary & Timeline Estimation
| Phase | Activity | Estimated Time | Risk Factor | Mitigation |
| 1 | Sourcing | 2-4 Weeks | High | Check inventory of CAS 94651-33-9 immediately. |
| 2 | Precursor Synthesis | 1 Week | Low | Standard reductive amination. |
| 3 | Cyclization | 2-3 Weeks | High | Use Bobbitt modification; avoid direct H2SO4 route. |
| 4 | Aromatization | 1 Week | Medium | Monitor for over-oxidation. |
| 5 | Purification/QC | 1-2 Weeks | Low | Standard chromatography. |
| Total | Lead Time | 8 - 12 Weeks | Add 3 weeks if custom synthesis of aldehyde is required. |
References
-
Pomeranz-Fritsch Reaction and Modifications
-
Bischler-Napieralski Reaction Mechanisms
-
Synthesis of 8-Substituted Isoquinolines
- Source: MDPI (Molecules). "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines."
-
URL:[Link]
- Commercial Availability of Precursor: Source: Thermo Fisher Scientific. "2-(Trifluoromethoxy)benzaldehyde, 96%."
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-8-(trifluoromethoxy)isoquinoline
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The disposal of a compound like 1-Chloro-8-(trifluoromethoxy)isoquinoline, a halogenated heterocyclic compound, is a critical final step in the experimental workflow. This guide provides a comprehensive, technically-grounded framework for its proper disposal, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Part 1: Hazard Assessment & Chemical Profile
Understanding the intrinsic properties and potential hazards of 1-Chloro-8-(trifluoromethoxy)isoquinoline is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule (CAS No. 1283719-92-5) is not always readily available, we can infer its hazard profile by analyzing its structural components: the chlorinated isoquinoline core and the trifluoromethoxy group.[1]
The parent compound, 1-chloroisoquinoline, is classified as a skin, eye, and respiratory irritant.[2][3] It is reasonable to assume that 1-Chloro-8-(trifluoromethoxy)isoquinoline presents similar, if not identical, irritant properties.[2] The trifluoromethyl and trifluoromethoxy groups are generally very stable due to the strong carbon-fluorine bonds and are considered relatively inert biologically.[4][5] However, the primary consideration for disposal is its classification as a halogenated organic compound .[6][7]
Table 1: Chemical & Physical Properties of Related Compounds
| Property | 1-Chloro-8-(trifluoromethyl)isoquinoline | 1-Chloroisoquinoline |
| Molecular Formula | C₁₀H₅ClF₃N | C₉H₆ClN[2] |
| Molecular Weight | 231.6 g/mol | 163.60 g/mol [2] |
| CAS Number | 1283719-92-5 | 19493-44-8[2] |
| Physical Form | White Solid | Not specified |
| Known Hazards | Inferred from structure | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2][3] |
This classification dictates that it must not be disposed of via standard laboratory drains or in regular trash, as it can be harmful to the environment and may not be degradable in wastewater treatment plants.[8][9][10]
Part 2: The Cornerstone of Chemical Waste Management: Segregation
The single most critical principle in laboratory waste management is segregation. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, which is a more complex and costly process than non-halogenated solvent disposal.[11][12]
Causality of Segregation:
-
Disposal Method: Halogenated wastes are often incinerated at very high temperatures with specialized scrubbers to neutralize the resulting hydrogen halides (e.g., HCl, HF), preventing atmospheric pollution.[11] Non-halogenated solvents may be recycled as fuel. Mixing the two contaminates the non-halogenated stream, forcing the entire volume to be treated by the more expensive halogenated process.[12]
-
Regulatory Compliance: Environmental regulations strictly mandate the correct classification and segregation of hazardous waste.[13] Failure to comply can result in significant penalties.
-
Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions. While this compound is relatively stable, the principle of segregation prevents accidental mixing with reactive wastes like strong acids or oxidizers.[14]
Therefore, any waste containing 1-Chloro-8-(trifluoromethoxy)isoquinoline must be placed in a designated "Halogenated Organic Waste" container.[6][12][15]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for safely collecting and preparing 1-Chloro-8-(trifluoromethoxy)isoquinoline for disposal.
Step 1: Container Selection and Preparation
-
Select an Appropriate Container: Use a clean, leak-proof container made of a compatible material. High-density polyethylene (HDPE) or glass bottles are standard choices.[6][16] Ensure the container has a secure, tight-fitting screw cap.[8][17]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label.[8][17] This label must be completed as waste is added.
Step 2: Waste Collection
-
Solid Waste: Collect solid 1-Chloro-8-(trifluoromethoxy)isoquinoline, contaminated weighing papers, or spill cleanup materials and place them directly into your designated solid halogenated waste container.
-
Liquid Waste (Solutions): If the compound is in solution, pour the waste carefully into the designated liquid halogenated waste container.
-
Update Container Label: Each time waste is added, update the hazardous waste label with the full chemical name, "1-Chloro-8-(trifluoromethoxy)isoquinoline," and an estimated concentration or quantity.[15][17] Do not use abbreviations or chemical formulas.[15]
-
Keep Container Closed: Always keep the waste container tightly sealed except when actively adding waste.[15][17] This prevents the release of vapors and protects against spills.
Step 3: In-Lab Storage
-
Designated Storage Area: Store the sealed waste container in a well-ventilated area, such as a satellite accumulation area or a designated cabinet under a fume hood.[9]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[14]
-
Segregate from Incompatibles: Ensure the waste container is stored away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[9]
Step 4: Arranging for Final Disposal
-
Do Not Dispose In-House: Under no circumstances should this chemical be disposed of down the drain or placed in the regular trash.[8][9][15] Attempting to neutralize or treat this waste in the lab is not recommended without specific, validated protocols.
-
Contact EHS: Once the container is full or is no longer needed, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][14][18] They are equipped to handle the transportation and final destruction of the material in compliance with all federal, state, and local regulations.[13]
Part 4: Managing Spills and Contaminated Materials
Accidents happen, and proper cleanup is an integral part of the disposal process.
Small Spill Cleanup Protocol:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.[3][19]
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.[20]
-
Collect Waste: Carefully scoop the absorbent material into a designated bag or container.
-
Label as Hazardous Waste: Seal the container and label it as "Solid Hazardous Waste" detailing the spilled chemical and the absorbent material.
-
Arrange for Disposal: Dispose of the cleanup material through your EHS office, following the same procedure as for the chemical itself.[8]
Disposal of Empty Containers: An "empty" container that held 1-Chloro-8-(trifluoromethoxy)isoquinoline must be managed correctly.
-
Triple Rinsing: The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone, ethanol).[13][17]
-
Collect the Rinsate: The first rinseate is considered hazardous waste and MUST be collected and added to your liquid halogenated organic waste container.[17] Subsequent rinsates may also need to be collected depending on local regulations.
-
Disposal of Rinsed Container: After triple rinsing and air-drying in a fume hood, deface the original label.[13] The container can then typically be disposed of in the regular laboratory glass or plastic recycling.[13]
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-Chloro-8-(trifluoromethoxy)isoquinoline.
Caption: Decision workflow for handling 1-Chloro-8-(trifluoromethoxy)isoquinoline waste.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Cloud.
- Guide to Hazardous Waste and Hazardous Recyclable Material Classification: appendices - Canada.ca. (2023, June 10). Canada.ca.
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry - Reddit. (2023, May 27). Reddit.
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). ETH Zürich.
- MATERIAL SAFETY DATASHEET - CF Plus Chemicals. (2020, September 23). CF Plus Chemicals.
- Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem. (n.d.). National Institutes of Health.
- SAFETY DATA SHEET - Fisher Scientific. (2024, February 25). Fisher Scientific.
- SAFETY DATA SHEET - 2. (2025, September 7). 2.
- Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.). The University of Chicago.
- SAFETY DATA SHEET - 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene. (n.d.). AFG Bioscience LLC.
- SAFETY DATA SHEET - 8-Hydroxyquinoline. (2010, September 6). Fisher Scientific.
- 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid - Apollo Scientific. (n.d.). Apollo Scientific.
- halogenated organic wastes: Topics by Science.gov. (n.d.). Science.gov.
- Trifluoromethanesulfonic acid - Szabo-Scandic. (n.d.). Szabo-Scandic.
- 1-Chloro-8-trifluoromethyl-isoquinoline | 1283719-92-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- procedure for disposing of hazardous waste - MIT. (n.d.). Massachusetts Institute of Technology.
- Halogenated Solvents - Washington State University. (n.d.). Washington State University.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division. (n.d.). Campus Safety Division.
- SAFETY DATA SHEET - 8-Hydroxyquinoline. (2010, September 6). Fisher Scientific.
- How to Properly Dispose Chemical Hazardous Waste - NSTA. (2018, November 28). National Science Teaching Association.
- 1-Chloro-8-(trifluoromethyl)isoquinoline (1 x 1 g) - Reagentia. (n.d.). Reagentia.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). National Center for Biotechnology Information.
- 7.2 Organic Solvents - Environment, Health and Safety. (n.d.). University of Tennessee, Knoxville.
- Chemical Solvent Disposal | Hazardous Waste Solutions - AllSource Environmental. (n.d.). AllSource Environmental.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Braun Research Group.
Sources
- 1. 1-Chloro-8-(trifluoromethyl)isoquinoline (1 x 1 g) | Reagentia [reagentia.eu]
- 2. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. reddit.com [reddit.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. halogenated organic wastes: Topics by Science.gov [science.gov]
- 8. web.mit.edu [web.mit.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. tandfonline.com [tandfonline.com]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. Chemical Solvent Disposal | Hazardous Waste Solutions [allsource-environmental.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 17. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 18. afgsci.com [afgsci.com]
- 19. cfplus.cz [cfplus.cz]
- 20. szabo-scandic.com [szabo-scandic.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
